molecular formula C8H16ClNO B2461472 7-Oxaspiro[3.5]nonan-1-amine hydrochloride CAS No. 1823375-28-5

7-Oxaspiro[3.5]nonan-1-amine hydrochloride

Cat. No.: B2461472
CAS No.: 1823375-28-5
M. Wt: 177.67
InChI Key: CETUGBHRJDJEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxaspiro[3.5]nonan-1-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality 7-Oxaspiro[3.5]nonan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Oxaspiro[3.5]nonan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-1-2-8(7)3-5-10-6-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETUGBHRJDJEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Synthetic Utility of 7-Oxaspiro[3.5]nonan-1-amine HCl

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates.[1] 7-oxaspiro[3.5]nonan-1-amine HCl represents a high-value "spirocyclic spacer" that offers a geometrically constrained alternative to traditional piperidines or morpholines.[1]

This guide provides a comprehensive technical analysis of this scaffold, focusing on its utility in increasing fraction sp3 (Fsp³) character, its specific synthetic accessibility, and handling protocols for the hydrochloride salt form.[1]

Key Technical Specifications
PropertyDetail
IUPAC Name 7-oxaspiro[3.5]nonan-1-amine hydrochloride
CAS Number 1823375-28-5 (HCl salt); 1781062-62-1 (Free base)
Molecular Formula C₈H₁₅NO[1][2][3][4] · HCl
Molecular Weight 177.67 g/mol (Salt); 141.21 g/mol (Free base)
Core Geometry Spiro[3.5] system (Cyclobutane fused spiro-C to Tetrahydropyran)
Chirality C1 is a stereogenic center (exists as (R), (S), or racemate)

Structural Elucidation and Stereochemistry[1]

The 7-oxaspiro[3.5]nonane core consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring.[1] The "7-oxa" designation places the oxygen atom in the six-membered ring, para to the spiro center.[1]

Connectivity and Numbering

The spiro carbon is the pivot point.[1] The amine functionality at position 1 (on the cyclobutane ring) introduces a chiral center, creating potential for enantiomers.[1] In the absence of asymmetric synthesis or chiral resolution, the material is typically supplied as a racemate.[1]

Conformational Dynamics

Unlike flexible alkyl chains, the spiro[3.5] junction locks the orientation of the amine vector relative to the ether oxygen.[1]

  • Vector Alignment: The angle between the amine and the ether ring is fixed, allowing precise positioning of pharmacophores.[1]

  • Lipophilicity Modulation: The ether oxygen reduces LogP compared to the carbocyclic analog (spiro[3.5]nonan-1-amine), while the spiro-cycle lowers the entropic penalty of binding compared to open-chain ethers.[1]

StructureCoreSpiro[3.5] Core(Quaternary Carbon)Ring4Cyclobutane Ring(C1-C3 + Spiro C)Core->Ring4FusesRing6Tetrahydropyran Ring(C5-C9 + Spiro C)Core->Ring6FusesFuncAmine Group (-NH2)@ Position 1Ring4->FuncFunctionalization7-Oxa Position7-Oxa PositionRing6->7-Oxa Position

Figure 1: Structural decomposition of the 7-oxaspiro[3.5]nonane scaffold.

Synthetic Pathways[1][2][5]

The synthesis of 7-oxaspiro[3.5]nonan-1-amine HCl generally proceeds through the ketone intermediate, 7-oxaspiro[3.5]nonan-1-one (CAS 1473422-93-3).[1] The following pathway describes the conversion of the ketone to the amine via reductive amination or oxime reduction, which are the industry-standard methods for this transformation.

Retrosynthetic Analysis
  • Target: 7-oxaspiro[3.5]nonan-1-amine HCl.[1]

  • Precursor: 7-oxaspiro[3.5]nonan-1-one.[1]

  • Starting Material: 4-formyl-tetrahydropyran or similar 4-substituted pyrans (for ring closure).

Primary Synthetic Route (Ketone to Amine)

This protocol assumes the availability of the ketone intermediate.[1]

SynthesisKetone7-oxaspiro[3.5]nonan-1-one(CAS 1473422-93-3)IntermediateOxime / Imine IntermediateKetone->IntermediateNH2OH·HCl, NaOAc(Oxime Formation)Product7-oxaspiro[3.5]nonan-1-amine(Free Base)Intermediate->ProductH2, Raney Ni or LiAlH4(Reduction)SaltTarget HCl Salt(CAS 1823375-28-5)Product->SaltHCl in Dioxane/Ether(Salt Formation)

Figure 2: Synthetic workflow from the commercial ketone precursor to the HCl salt.[1]

Experimental Protocol: Reductive Amination

Note: This protocol is a generalized standard operating procedure (SOP) derived from analogous spirocyclic amine syntheses.

Materials
  • Substrate: 7-oxaspiro[3.5]nonan-1-one (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (1.5 eq) or Ammonium acetate (10 eq for direct reductive amination)[1]

  • Reductant: Sodium cyanoborohydride (NaCNBH₃) or Hydrogen/Pd-C[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Acid: 4M HCl in Dioxane[1]

Step-by-Step Methodology
  • Imine/Oxime Formation:

    • Dissolve 7-oxaspiro[3.5]nonan-1-one in MeOH.

    • Add Hydroxylamine HCl and Sodium Acetate.[1]

    • Reflux for 2–4 hours.[1] Monitor by TLC/LCMS for disappearance of ketone.[1]

  • Reduction:

    • Option A (Chemical): Cool the mixture. Add NaCNBH₃ portion-wise at 0°C. Stir at RT overnight.

    • Option B (Catalytic): Transfer to a hydrogenation vessel.[1] Add 10% Pd/C catalyst.[1] Stir under H₂ atmosphere (40 psi) for 12 hours.

  • Workup:

    • Filter off catalyst (if Option B) through Celite.[1]

    • Concentrate solvent.[1]

    • Basify with 1N NaOH to pH > 10.[1]

    • Extract with Dichloromethane (DCM) (3x).[1] Dry combined organics over Na₂SO₄.

  • Salt Formation (Critical for Stability):

    • Dissolve the crude oil (free base) in minimal dry diethyl ether or DCM.[1]

    • Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

    • The white precipitate (Target HCl salt) is filtered, washed with ether, and dried under vacuum.[1]

Medicinal Chemistry Applications

Bioisosterism and Fsp³

The 7-oxaspiro[3.5]nonan-1-amine scaffold serves as a bioisostere for:

  • Morpholine: The ether oxygen mimics the H-bond acceptor capability of morpholine but with a completely different vector for the nitrogen substituent.[1]

  • Cyclohexylamine: The spiro-linkage increases the Fsp³ (fraction of sp³ carbons), which correlates with improved solubility and lower promiscuity (off-target binding).[1]

Physicochemical Impact
ParameterEffect of Spiro ScaffoldBenefit
LogP Lowers LogP vs. carbocyclesImproved water solubility.[1]
Metabolic Stability Blocks metabolic soft spotsThe spiro quaternary center prevents oxidation at that position.[1]
Rigidity Reduces rotatable bondsLowers entropic cost of binding to protein targets.[1]

Storage and Handling of the HCl Salt[1][6]

  • Hygroscopicity: Amine hydrochlorides can be hygroscopic.[1] Store in a desiccator.

  • Stability: Stable at -20°C for >2 years.[1] Avoid strong oxidizers.[1]

  • Solubility: Highly soluble in water, DMSO, and Methanol.[1] Sparingly soluble in DCM; insoluble in Hexanes/Ether.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Foundational text on oxa-spirocycles).[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • ChemicalBook. (2025). 7-OXASPIRO[3.5]NONAN-1-AMINE HCL Product Entry. Link

  • BenchChem. (2025).[6][7] Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives. (Analogous chemistry for spiro-ketone precursors). Link

  • PubChem. (2025).[5] Compound Summary: 7-oxaspiro[3.5]nonan-2-amine hydrochloride.[1][8] (Isomer data for comparison). Link

Technical Guide: 7-Oxaspiro[3.5]nonan-1-amine vs. 2-amine Isomers in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference Between 7-Oxaspiro[3.5]nonan-1-amine and 7-Oxaspiro[3.5]nonan-2-amine Isomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Spirocyclic Vectors

In modern medicinal chemistry, spirocyclic scaffolds are critical tools for increasing fraction saturated carbon (


), improving solubility, and accessing novel intellectual property (IP) space. The 7-oxaspiro[3.5]nonane  system serves as a bioisostere for piperidine or cyclohexyl groups, offering reduced lipophilicity due to the ether oxygen and enhanced metabolic stability.

The distinction between the 1-amine and 2-amine isomers is not merely positional; it represents a fundamental divergence in exit vector geometry , stereochemical complexity , and synthetic accessibility . This guide analyzes these differences to aid in scaffold selection for structure-activity relationship (SAR) exploration.

Structural & Stereochemical Analysis

The 7-oxaspiro[3.5]nonane core consists of a four-membered cyclobutane ring spiro-fused to a six-membered tetrahydropyran ring. The oxygen atom is located at position 7 (distal to the spiro center in the six-membered ring).

Positional Isomerism and Exit Vectors
  • 7-oxaspiro[3.5]nonan-2-amine (Distal/Linear):

    • Position: The amine is located on the cyclobutane ring opposite the spiro carbon.

    • Vector: Provides a linear exit vector relative to the spiro axis. Substituents extend directly away from the core, mimicking the para-substitution of a phenyl ring or the 4-position of a piperidine.

    • Symmetry: The molecule possesses a plane of symmetry passing through C2, the spiro carbon (C4), and the oxygen atom (O7). Consequently, this isomer is achiral (meso-like geometry).

  • 7-oxaspiro[3.5]nonan-1-amine (Proximal/Angled):

    • Position: The amine is located on the cyclobutane ring adjacent to the spiro carbon.

    • Vector: Provides a "V-shaped" or angled exit vector (~90° relative to the spiro axis). Substituents are projected closer to the bulk of the tetrahydropyran ring, creating higher steric demand.

    • Symmetry: The C1 position is a chiral center. The molecule lacks a plane of symmetry and exists as a pair of enantiomers ((R) and (S)). This introduces stereochemical complexity in synthesis and biological testing.

Comparative Properties Table
Feature7-Oxaspiro[3.5]nonan-2-amine7-Oxaspiro[3.5]nonan-1-amine
Amine Position C2 (Distal /

to spiro)
C1 (Proximal /

to spiro)
Chirality Achiral (Symmetric)Chiral (Enantiomeric pair)
Exit Vector Linear / ExtendedAngled / Kinked
Steric Environment Low steric hindranceHigh steric hindrance (near spiro center)
Bioisostere For 4-aminopiperidine, p-aniline3-aminopiperidine, m-aniline
Synthetic Difficulty Low (Reductive amination of symmetric ketone)High (Requires asymmetric synthesis or resolution)

Synthetic Pathways[1][2]

The synthetic accessibility of these isomers differs significantly. The 2-amine is derived from a symmetric ketone, while the 1-amine requires specific ring-expansion or cyclization protocols to establish the asymmetry.

Synthesis of 7-oxaspiro[3.5]nonan-2-amine (Route A)

This isomer is typically synthesized via the reductive amination of 7-oxaspiro[3.5]nonan-2-one . The ketone itself is often prepared via double alkylation of a malonate precursor or from tetrahydropyran-4-one derivatives.

Synthesis of 7-oxaspiro[3.5]nonan-1-amine (Route B)

The 1-amine is more challenging. A robust method involves the Trost spiroannulation using a sulfur ylide to convert a ketone to the spiro-cyclobutanone, followed by reductive amination.

Key Protocol: Sulfur Ylide Spiroannulation

  • Start: Tetrahydro-4H-pyran-4-one.

  • Reagent: Diphenylcyclopropylsulfonium tetrafluoroborate + KOH.

  • Mechanism: The sulfur ylide attacks the ketone, followed by ring expansion of the cyclopropyl group to form the cyclobutanone (spiro[3.5]nonan-1-one).

  • Final Step: Reductive amination yields the racemic 1-amine (requires chiral resolution for single enantiomer).

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Key Difference Start Tetrahydro-4H-pyran-4-one InterA Precursor (Complex) Start->InterA Multi-step Alkylation Ketone1 7-oxaspiro[3.5]nonan-1-one (Chiral/Racemic) Start->Ketone1 Trost Spiroannulation (Sulfur Ylide Exp.) Ketone2 7-oxaspiro[3.5]nonan-2-one (Symmetric) InterA->Ketone2 Product2 7-oxaspiro[3.5]nonan-2-amine (Achiral) Ketone2->Product2 Reductive Amination (NH4OAc, NaBH3CN) ReagentB Cyclopropyldiphenylsulfonium + KOH ReagentB->Ketone1 Product1 7-oxaspiro[3.5]nonan-1-amine (Enantiomers) Ketone1->Product1 Reductive Amination + Chiral Resolution

Caption: Comparative synthetic routes. Route A leads to the achiral 2-amine, while Route B (Spiroannulation) yields the chiral 1-amine precursor.

Experimental Protocols

Protocol A: Reductive Amination (General Procedure for 2-amine)

Applicable for converting 7-oxaspiro[3.5]nonan-2-one to the amine.

  • Reactants: Dissolve 7-oxaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous Methanol (0.5 M).

  • Salt Formation: Add Ammonium Acetate (

    
    , 10.0 eq). Stir at room temperature for 1 hour under 
    
    
    
    .
  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Stir for 16 hours. Quench with saturated

    
    . Extract with DCM (3x). Dry organic phase over 
    
    
    
    and concentrate.
  • Purification: The crude amine is often an oil; convert to HCl salt by treating with 4M HCl in dioxane for solid isolation.

Protocol B: Trost Spiroannulation (Targeting 1-amine precursor)

Based on cyclopropylsulfonium ylide chemistry [1].

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Cyclopropyldiphenylsulfonium tetrafluoroborate (1.1 eq), KOH (3.0 eq).

  • Solvent: DMSO (anhydrous).

  • Procedure:

    • Suspend KOH and the sulfonium salt in DMSO.

    • Add the ketone slowly.

    • Stir at 20–25°C for 12–16 hours.

  • Mechanism: The in situ generated ylide attacks the ketone. The resulting betaine intermediate undergoes ring expansion to form the cyclobutanone.

  • Workup: Dilute with water, extract with

    
     or EtOAc. The product, 7-oxaspiro[3.5]nonan-1-one , is isolated via silica chromatography (eluting with Hexane/EtOAc).
    

Medicinal Chemistry Implications[1][3][4]

Physicochemical Modulation

Both isomers lower LogP compared to their carbocyclic parent (spiro[3.5]nonane) due to the ether oxygen (


). However, the 1-amine  often exhibits a lower pKa than the 2-amine due to the inductive effect of the spiro-quaternary center being closer (2 bonds vs 3 bonds).
Scaffold Hopping
  • 2-amine: Ideal replacement for 4-aminopiperidines where a linear extension is required but a change in metabolic soft spots (alpha-carbon oxidation) is desired.

  • 1-amine: Ideal replacement for 3-aminopyrrolidines or 3-aminopiperidines . The "kinked" geometry allows the scaffold to fit into pockets where the linear vector of the 2-amine would cause steric clash with the receptor wall.

Metabolic Stability

The spiro junction blocks metabolism at the central carbon. The 7-oxa substitution blocks metabolism on the 6-membered ring.

  • Risk: The 1-amine has a hydrogen at the alpha-position (C1) which is sterically crowded but potentially vulnerable if the enzyme pocket accommodates it.

  • Advantage: The 2-amine is highly exposed but the C2 position is generally stable unless specific oxidases target the amine alpha-carbon.

References

  • Trost, B. M., et al. "Sulfur Ylide mediated synthesis of spirocyclic ketones." Journal of the American Chemical Society, 1973 , 95, 5321. Link (Foundational methodology for spiroannulation).

  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2021 , 64, 150–183. Link (Review of spirocyclic properties).

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010 , 49, 9052. Link (Context on oxygen-containing small rings).

  • PubChem Compound Summary. "7-oxaspiro[3.5]nonan-2-amine hydrochloride." National Center for Biotechnology Information. Link

  • WIPO Patent WO2022093881A1. "N-linked isoquinoline amides as LRRK2 inhibitors." World Intellectual Property Organization. Link (Specific synthesis of 7-oxaspiro[3.5]nonan-1-one intermediate).

The Ascending Trajectory of Oxaspiro[3.5]nonane Amine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxaspiro[3.5]nonane scaffold, a unique three-dimensional motif, is rapidly emerging as a privileged structure in medicinal chemistry. Its inherent rigidity, coupled with the favorable physicochemical properties imparted by the oxetane ring, offers a compelling framework for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of oxaspiro[3.5]nonane amine derivatives. We delve into detailed synthetic methodologies, explore the structure-activity relationships (SAR) that govern their biological effects, and present their potential in targeting a range of therapeutic areas, from central nervous system disorders to metabolic diseases and beyond. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of this promising class of compounds.

Introduction: The Allure of Three-Dimensionality in Drug Design

The concept of "escaping from flatland" has become a central theme in contemporary drug discovery, emphasizing the need for molecules with greater three-dimensional (3D) complexity. Increased sp3 character in drug candidates is often associated with improved solubility, metabolic stability, and target selectivity, while reducing off-target effects. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary scaffolds that embody this principle. The oxaspiro[3.5]nonane core, which combines a four-membered oxetane ring with a six-membered cyclohexane ring, offers a unique blend of structural rigidity and desirable physicochemical properties. The oxetane moiety is known to enhance aqueous solubility and metabolic stability, and can act as a bioisostere for gem-dimethyl or carbonyl groups. The amine functionality, when incorporated into this scaffold, provides a critical handle for derivatization and interaction with biological targets.

This guide will explore the synthesis and therapeutic potential of various oxaspiro[3.5]nonane amine derivatives, with a focus on providing practical insights for their application in drug discovery programs.

Synthetic Strategies for Oxaspiro[3.5]nonane Amine Scaffolds

The synthesis of oxaspiro[3.5]nonane amine derivatives can be approached in several ways, primarily focusing on the construction of the spirocyclic core followed by the introduction or modification of the amine functionality.

Synthesis of 2-Oxa-7-azaspiro[3.5]nonane and its Derivatives

The 2-oxa-7-azaspiro[3.5]nonane scaffold, where the nitrogen atom is part of the cyclohexane ring, is a key and well-studied isomer. An improved synthesis of this core has been reported, making it more accessible for medicinal chemistry exploration.

Experimental Protocol: Improved Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate [1]

This protocol outlines a robust method for the gram-scale synthesis of the 2-oxa-7-azaspiro[3.5]nonane scaffold, isolated as its oxalate salt for improved handling and stability.

  • Step 1: Synthesis of Diethyl 1-tosylpiperidine-4,4-dicarboxylate.

    • To a solution of diethyl malonate and N-tosylbis(2-bromoethyl)amine in a suitable solvent, a base such as sodium ethoxide is added.

    • The reaction mixture is heated to effect the cyclization.

    • After workup and purification, the desired diethyl 1-tosylpiperidine-4,4-dicarboxylate is obtained.

    • Rationale: This step constructs the piperidine ring, which will become the cyclohexane component of the final spirocycle. The tosyl group serves as a protecting group for the nitrogen.

  • Step 2: Reduction to [1-Tosyl-4-(hydroxymethyl)piperidin-4-yl]methanol.

    • The diester from Step 1 is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent (e.g., THF).

    • The reaction is typically carried out at reduced temperatures and then allowed to warm to room temperature.

    • Careful quenching of the excess LiAlH4 is followed by extraction and purification.

    • Rationale: This reduction converts the ester groups to primary alcohols, which are precursors to the oxetane ring.

  • Step 3: Formation of the Oxetane Ring.

    • The diol from Step 2 is treated with a reagent to facilitate ring closure. This can be achieved through a variety of methods, such as conversion of one alcohol to a leaving group (e.g., a tosylate) followed by intramolecular Williamson ether synthesis.

    • Rationale: This key step forms the spirocyclic oxetane ring.

  • Step 4: Deprotection of the Amine.

    • The tosyl protecting group is removed from the nitrogen atom. This can be achieved using conditions such as sodium in liquid ammonia or with strong acid.

    • Rationale: This step liberates the secondary amine, providing the final 2-oxa-7-azaspiro[3.5]nonane.

  • Step 5: Formation of the Oxalate Salt.

    • The free base of 2-oxa-7-azaspiro[3.5]nonane is dissolved in a suitable solvent and treated with a solution of oxalic acid.

    • The resulting oxalate salt precipitates and can be collected by filtration.

    • Rationale: The oxalate salt is often a stable, crystalline solid that is easier to handle and purify than the free base.

G A Diethyl Malonate + N-Tosylbis(2-bromoethyl)amine B Diethyl 1-tosylpiperidine-4,4-dicarboxylate A->B Cyclization C [1-Tosyl-4-(hydroxymethyl)piperidin-4-yl]methanol B->C Reduction (LiAlH4) D Tosyl-protected 2-Oxa-7-azaspiro[3.5]nonane C->D Oxetane Formation E 2-Oxa-7-azaspiro[3.5]nonane D->E Deprotection F 2-Oxa-7-azaspiro[3.5]nonane Oxalate E->F Oxalic Acid

Caption: Synthetic pathway for 2-Oxa-7-azaspiro[3.5]nonane Oxalate.

Synthesis of 7-Oxa-2-azaspiro[3.5]nonane Derivatives

In this isomeric scaffold, the nitrogen is part of the azetidine ring. A notable example from the literature is the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, which have been explored as bioisosteres of piperidine-containing drugs.[2]

Experimental Protocol: Synthesis of a 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivative [2]

This protocol is adapted from the synthesis of spirocyclic analogues of the local anesthetic Bupivacaine.

  • Step 1: Synthesis of a Substituted Azetidinone.

    • The synthesis typically begins with a protected β-amino acid, which is cyclized to form the corresponding azetidinone (β-lactam).

    • Rationale: The azetidinone ring will form one of the rings of the spirocycle.

  • Step 2: Spirocyclization.

    • The azetidinone is alkylated at the α-position with a bifunctional electrophile, such as 1,4-dibromobutane, in the presence of a strong base. This is followed by an intramolecular cyclization to form the spirocyclic ketone.

    • Rationale: This step creates the spirocyclic core.

  • Step 3: Ring Opening and Functionalization.

    • The β-lactam is opened, and the resulting amine and carboxylic acid functionalities are derivatized as needed for the target molecule.

    • Rationale: This step introduces the desired functional groups for biological activity.

G A Protected β-amino acid B Azetidinone (β-lactam) A->B Cyclization C Spirocyclic Ketone B->C Spirocyclization D 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Derivative C->D Ring Opening and Derivatization

Caption: General synthetic approach to 7-Oxa-2-azaspiro[3.5]nonane derivatives.

Physicochemical Properties and their Implications

The incorporation of the oxaspiro[3.5]nonane scaffold has a significant impact on the physicochemical properties of a molecule, which in turn influences its pharmacokinetic and pharmacodynamic profile.

PropertyGeneral Trend for Oxaspiro[3.5]nonane AminesRationale
Solubility Generally increased compared to carbocyclic analogues.The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP/LogD) Generally lower compared to carbocyclic analogues.The polar oxygen atom reduces the overall lipophilicity of the scaffold.
Metabolic Stability Often enhanced.The spirocyclic nature and the presence of the oxetane ring can block sites of metabolism.
pKa of the Amine Modulated by the proximity and orientation of the oxetane ring.The electron-withdrawing effect of the oxygen atom can influence the basicity of the amine.

Understanding and optimizing these properties is crucial for the successful development of drug candidates.[3][4]

Biological Activities and Therapeutic Potential

Oxaspiro[3.5]nonane amine derivatives have shown promise in a variety of therapeutic areas. The rigid, 3D structure of the scaffold allows for precise positioning of functional groups to interact with biological targets.

Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS-targeted drugs. The physicochemical properties of oxaspiro[3.5]nonane amine derivatives, such as their modulated lipophilicity and potential for hydrogen bonding, make them attractive candidates for CNS targets.

  • Dopamine and Serotonin Receptor Modulation: The rigid scaffold of oxaspiro[3.5]nonane can be used to orient pharmacophoric elements in a way that allows for selective interaction with dopamine and serotonin receptors.[5][6][7][8] While specific data for oxaspiro[3.5]nonane amine derivatives is limited, related oxa-azaspiro compounds have been investigated as triple re-uptake inhibitors, targeting the transporters for dopamine, serotonin, and norepinephrine.[6]

Metabolic Diseases

The related 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent agonists for G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[9] This suggests that the oxaspiro[3.5]nonane scaffold could also be a valuable framework for developing modulators of GPCRs involved in metabolic regulation.

Table of GPR119 Agonist Activity for 7-Azaspiro[3.5]nonane Derivatives [9]

CompoundR1R2EC50 (nM)
1 HPyrimidine15
2 MePyrimidine8
3 HPyrazine25
4 MePyrazine12

This data for a related scaffold highlights the potential for achieving high potency with spirocyclic amines.

Antimicrobial and Antifungal Activity

Spirocyclic compounds, including those with heterocyclic components, have demonstrated promising antimicrobial and antifungal activities.[10][11][12][13] The unique 3D shape of oxaspiro[3.5]nonane amine derivatives may allow them to interact with microbial targets in novel ways, potentially overcoming existing resistance mechanisms. The oxetane ring itself can contribute to the antimicrobial profile of a molecule.[14]

Structure-Activity Relationships (SAR)

The systematic modification of the oxaspiro[3.5]nonane amine scaffold allows for the exploration of structure-activity relationships, providing insights into the key interactions with biological targets.

SAR Scaffold Oxaspiro[3.5]nonane Amine Core R1 R1 Scaffold->R1 Substitution on Amine R2 R2 Scaffold->R2 Substitution on Cyclohexane Ring R3 R3 Scaffold->R3 Substitution on Oxetane Ring Activity Biological Activity R1->Activity R2->Activity R3->Activity

Sources

High-Fsp3 Spirocyclic Scaffolds: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative, formalized by Lovering et al. in 2009, fundamentally shifted medicinal chemistry from aromatic-heavy designs toward three-dimensional architectures. High Fsp3 (fraction of sp3-hybridized carbons) spirocyclic scaffolds represent the apex of this shift. Unlike flexible alkyl chains, spirocycles offer rigid 3D vector positioning; unlike flat aromatics, they disrupt crystal packing to enhance solubility. This guide provides a technical roadmap for leveraging spirocyclic scaffolds to solve specific ADME and potency bottlenecks in lead optimization.

Part 1: The Physicochemical Argument

The Fsp3 Metric & Clinical Success

Fsp3 is defined as the number of sp3-hybridized carbons divided by the total carbon count.[1][2][3]

  • Discovery Stage: Average Fsp3 ≈ 0.36

  • Marketed Drugs: Average Fsp3 ≈ 0.47[4][5]

Why it matters: As Fsp3 increases, molecular complexity increases without necessarily increasing molecular weight (MW).[6] This correlates with:

  • Solubility: Planar molecules stack efficiently in crystal lattices (high lattice energy), reducing solubility. 3D spirocycles disrupt this packing ("molecular grit").

  • Promiscuity: Flat, hydrophobic rings often bind non-specifically to flat hydrophobic pockets (e.g., P450s, hERG). 3D shapes are more discriminating.

Metabolic Stability via Quaternary Centers

Spirocycles inherently contain a quaternary carbon (the spiro-atom). This structural feature blocks metabolic "soft spots."

  • Mechanism: CYP450 enzymes typically attack C-H bonds adjacent to heteroatoms or on aromatic rings. The quaternary spiro-carbon lacks protons, physically blocking the site of oxidation and sterically hindering approach to adjacent sites.

Data Summary: Flat vs. Spirocyclic Analogs

Table 1: Comparative Physicochemical Profiles

PropertyPiperazine (Flat) 2,6-Diazaspiro[3.3]heptane (Spiro) Impact
Vector Angle ~180° (Chair)~180° (Rigid)Retains vector fidelity but alters volume.
LogD ModerateLowerImproved Lipophilic Ligand Efficiency (LLE).
Solubility ModerateHighDisruption of crystal lattice packing.
Basicity (pKa) ~9.8~8.5 - 9.0Tunable basicity reduces hERG liability.
Metabolic Liability High (N-dealkylation)LowQuaternary center blocks oxidation.
Logic Flow: The Fsp3 Advantage

Fsp3_Logic Start Lead Compound (Flat / Aromatic) Intervention Spiro-Switch (Increase Fsp3) Start->Intervention Mechanism1 Disrupt Crystal Packing Intervention->Mechanism1 Mechanism2 Block Metabolic Soft Spots Intervention->Mechanism2 Mechanism3 Rigid Vector Projection Intervention->Mechanism3 Outcome1 Increased Solubility Mechanism1->Outcome1 Outcome2 Reduced Clearance (CLint) Mechanism2->Outcome2 Outcome3 Higher Selectivity Mechanism3->Outcome3 Success Improved Clinical Success Probability Outcome1->Success Outcome2->Success Outcome3->Success

Caption: Causal pathway linking spirocyclic modification (Fsp3 increase) to improved developability parameters.

Part 2: Structural Design & Bioisosterism

The "Spiro-Switch" Strategy

The most effective application of spirocycles is the Bioisosteric Replacement of saturated heterocycles or phenyl rings.

A. Replacing 1,4-Disubstituted Benzenes

The Spiro[3.3]heptane scaffold is a validated bioisostere for para-substituted benzene.

  • Vector Analysis: The distance between the C2 and C6 positions in spiro[3.3]heptane mimics the para distance in benzene, but the "thickness" of the molecule increases, filling more space in the binding pocket without inducing steric clash.

B. Replacing Piperazines/Morpholines

The 2,6-Diazaspiro[3.3]heptane or 2,7-Diazaspiro[3.5]nonane scaffolds replace piperazine.

  • Advantage: Piperazine can adopt a boat or chair conformation, creating entropic penalties upon binding. Spirocycles are conformationally locked, pre-paying the entropy cost of binding.

Decision Framework: When to use Spirocycles?

Spiro_Decision Problem Identify Lead Liability Q_Solubility Is Solubility < 10 µM? Problem->Q_Solubility Q_Metab Is Clearance High? Q_Solubility->Q_Metab No Action_Sol Use Spiro[3.3]heptane (Disrupt Lattice) Q_Solubility->Action_Sol Yes Q_Selectivity Is Off-Target Binding High? Q_Metab->Q_Selectivity No Action_Met Target Soft Spot with Spiro-center Q_Metab->Action_Met Yes Action_Sel Use Spiro[3.5]nonane (New Vector Space) Q_Selectivity->Action_Sel Yes Result Synthesize & Test Action_Sol->Result Action_Met->Result Action_Sel->Result

Caption: Decision tree for selecting spirocyclic interventions based on specific ADME liabilities.

Part 3: Synthetic Protocols

Synthesis of Functionalized Spiro[3.3]heptanes

Accessing substituted spiro[3.3]heptanes can be challenging.[7] The most robust method for medicinal chemistry (allowing diverse substitution) is the [2+2] Cycloaddition of Keteneiminium Salts .

Target Molecule: 2-substituted-spiro[3.3]heptan-1-one (Versatile intermediate).

Protocol:
  • Reagents:

    • Substrate: Methylene cyclobutane (or substituted derivative).

    • Reagent: N,N-Dimethylacetamide (DMA) or amide derivative.[8][9]

    • Activator: Triflic anhydride (Tf2O).

    • Base: 2,4,6-Collidine.

    • Solvent: 1,2-Dichloroethane (DCE).

  • Step-by-Step Workflow:

    • Activation: Cool a solution of DMA (1.2 equiv) and Collidine (1.2 equiv) in DCE to 0°C. Add Tf2O (1.2 equiv) dropwise. Stir for 30 min to form the Keteneiminium salt.

    • Cycloaddition: Add the Methylene cyclobutane (1.0 equiv) to the reaction mixture.

    • Reflux: Heat the mixture to reflux (80°C) for 16 hours. The keteneiminium intermediate undergoes a thermal [2+2] cycloaddition with the exocyclic alkene.

    • Hydrolysis: Cool to RT. Add saturated aqueous NaHCO3 and stir vigorously for 2 hours (hydrolyzes the iminium ion to the ketone).

    • Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Self-Validating Control Point:

    • Monitoring: The formation of the keteneiminium salt is indicated by a color change (often yellow/orange).

    • NMR Check: The product spiro[3.3]heptan-1-one has a characteristic carbonyl signal in C13 NMR (~210 ppm) and the disappearance of the alkene protons in H1 NMR.

Synthesis of 2,6-Diazaspiro[3.3]heptane (Piperazine Bioisostere)

For the diazaspiro core, a cyclization strategy is preferred.

Protocol:

  • Starting Material: Pentaerythritol tetrabromide (or tribromide monoamine derivative).

  • Cyclization: React with tosylamide (TsNH2) and K2CO3 in DMF at 100°C. Double displacement forms the two azetidine rings fused at the central carbon.

  • Deprotection: Removal of Tosyl groups using Mg/MeOH or Na/Naphthalene yields the free amine.

Part 4: Case Study - Revumenib (SNDX-5613)

Context: Development of a Menin-MLL inhibitor for acute leukemia.[10] Challenge: Early hits (containing piperazine) had suboptimal potency and poor pharmacokinetic profiles. The Spiro-Solution:

  • Modification: Replacement of the piperazine linker with a 2,7-diazaspiro[3.5]nonane .

  • Mechanistic Impact:

    • Vector Positioning: The spiro scaffold positioned the pyrimidine nitrogen to form a critical H-bond with Tyr276.[10]

    • Cation-Pi Interaction: The rigidified secondary amine formed a high-affinity cation-pi interaction with the Tyr319/Tyr323 clamp.

    • Result: This optimization was the key step in generating Revumenib (FDA Approved 2024), demonstrating superior potency and oral bioavailability compared to flat analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][6][11] Journal of Medicinal Chemistry.[2][6][11] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperazine Mimics. Organic Letters. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3][9] Expert Opinion on Drug Discovery.[12] Link

  • Ginn, J., et al. (2024). Discovery of Revumenib (SNDX-5613), a Potent and Selective Menin-MLL Interaction Inhibitor. Journal of Medicinal Chemistry.[2][6][11] Link

  • Mykhailiuk, P. K. (2020). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Strategic Integration of 7-oxaspiro[3.5]nonan-1-amine in High-Fsp³ Library Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland with Spirocyclic Vectors

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is driven by the need to improve clinical success rates. High fraction sp³ (


) saturation correlates with improved solubility and lower promiscuity.

7-oxaspiro[3.5]nonan-1-amine represents a "privileged" scaffold that combines two critical design elements:

  • Spiro[3.5] Geometry: The perpendicular arrangement of the four- and six-membered rings creates rigid, non-planar vectors that explore chemical space inaccessible to flat aromatic bioisosteres (e.g., anilines or benzylamines).

  • 7-Oxa Substitution: The ether oxygen in the six-membered ring lowers lipophilicity (

    
    ) and acts as a hydrogen bond acceptor, improving metabolic stability compared to the all-carbon spiro[3.5]nonane analog.
    

This guide details the physicochemical profiling, library design strategies, and optimized synthetic protocols required to utilize this sterically demanding scaffold effectively.

Physicochemical Profile & Structural Analysis[1][2]

The 7-oxaspiro[3.5]nonan-1-amine scaffold serves as a robust bioisostere for cyclohexylamines or piperidines. Its compact structure (MW ~141 Da) allows it to serve as a core spacer or a terminal capping group.

Table 1: Comparative Physicochemical Properties[3]
Property7-oxaspiro[3.5]nonan-1-amineCyclohexylamine (Reference)Impact on Drug Design
Formula


--
MW (Da) 141.2199.17Low MW allows for heavy decoration (Fragment-Based Design).
cLogP ~0.3 (Estimated)1.49Key Advantage: Significant reduction in lipophilicity due to ether oxygen.
TPSA (Ų) ~52 (26 Amine + 26 Ether)26 (Amine only)Improved water solubility; H-bond acceptor capability.

1.0 (100%)1.0 (100%)Maintains 3D character; no aromatic "flatness."
Steric Environment High (Neopentyl-like)ModerateRequires optimized coupling protocols (see Section 4).
Structural Vector Analysis

The amine at position 1 is adjacent to the quaternary spiro center (C4). This creates a neopentyl-like steric environment . While this rigidity reduces the entropic penalty of binding, it significantly retards nucleophilic attack during library synthesis. Standard amide coupling protocols (e.g., EDC/HOBt) often fail or suffer from low yields.

Library Design Strategy

When designing a library around this scaffold, the amine is the primary "anchor" point. The ether oxygen is generally chemically inert under standard library synthesis conditions but crucial for physicochemical properties.

Design Logic: The "Anchor and Grow" Approach
  • Core Anchor: 7-oxaspiro[3.5]nonan-1-amine.[1][2][3][4][5]

  • Primary Vector (R1): Acylation, Sulfonylation, or Urea formation at the amine.

  • Diversity Elements:

    • Aryl/Heteroaryl Acids: Target

      
      -
      
      
      
      stacking interactions in the binding pocket.
    • Aliphatic Acids: Explore hydrophobic channels.

    • Polar Acids: Modulate solubility.

Graphviz Diagram: Library Synthesis Workflow

LibraryWorkflow cluster_Diversity Parallel Diversity Reagents Scaffold Scaffold Source 7-oxaspiro[3.5]nonan-1-amine (HCl Salt) Coupling Coupling Reaction (High-Steric Protocol) Scaffold->Coupling 1.0 equiv Acids Carboxylic Acids (n=96) Acids->Coupling Amide Bond Sulfonyls Sulfonyl Chlorides (n=48) Sulfonyls->Coupling Sulfonamide Isocyanates Isocyanates (n=24) Isocyanates->Coupling Urea QC QC / Purification LCMS & HPLC Coupling->QC Workup FinalPlate Final Library Plate (DMSO Stock) QC->FinalPlate >95% Purity

Caption: Workflow for parallel library generation using 7-oxaspiro[3.5]nonan-1-amine as the central core.

Experimental Protocols

Protocol 1: High-Steric Amide Coupling (The "Gold Standard")

Rationale: The amine at position 1 is sterically hindered by the adjacent spiro ring. Weak activating agents (EDC, carbodiimides) often result in incomplete conversion. We utilize HATU for its superior reactivity or Ghosez’s Reagent for acid chloride generation in situ.

Materials:

  • Scaffold: 7-oxaspiro[3.5]nonan-1-amine hydrochloride.[4]

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[6]

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.25 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 15 minutes. Note: Pre-activation is critical to form the active ester before introducing the hindered amine.

  • Addition: Add 7-oxaspiro[3.5]nonan-1-amine HCl (1.0 equiv) followed by an additional 1.5 equiv of DIPEA (Total Base = 3.5 equiv).

  • Reaction: Stir at 40°C for 16 hours. Note: Mild heating is often required to overcome the steric barrier of the spiro system.

  • Monitoring: Check by LCMS. Look for the disappearance of the amine mass (MW ~141) and appearance of Product [M+H].

  • Workup: Dilute with EtOAc, wash with sat.

    
     (x2), water, and brine. Dry over 
    
    
    
    .

Self-Validating Check:

  • If conversion < 50% after 4 hours: Switch to the Acid Chloride Method . Convert the acid to its chloride using oxalyl chloride/DMF(cat) or Ghosez’s reagent, then react with the amine in DCM/Pyridine.

Protocol 2: Sulfonamide Synthesis

Rationale: Sulfonyl chlorides are highly electrophilic, usually overcoming the steric hindrance without heating.

Procedure:

  • Dissolve 7-oxaspiro[3.5]nonan-1-amine HCl (1.0 equiv) in DCM.

  • Add excess DIPEA (3.0 equiv) to ensure the amine is free-based.

  • Cool to 0°C.

  • Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Add 1M HCl (aq) to scavenge excess amine and hydrolyze remaining sulfonyl chloride.

Decision Logic for Reaction Optimization

The following diagram illustrates the decision process when functionalizing the 7-oxaspiro[3.5]nonan-1-amine scaffold.

ReactionLogic Start Start: Functionalize Spiro Amine CheckSterics Is the Electrophile Sterically Hindered? Start->CheckSterics Standard Use Standard HATU / DIPEA / RT CheckSterics->Standard No (e.g., Acetyl) Aggressive Use Aggressive Protocol Acid Chloride or T3P / 60°C CheckSterics->Aggressive Yes (e.g., t-Butyl, Ortho-subst) Monitor Monitor LCMS (4 hours) Standard->Monitor Aggressive->Monitor Success Proceed to Purification Monitor->Success >90% Conv. Fail Low Conversion Monitor->Fail <50% Conv. Retry Switch to Microwave (80°C, 20 min) Fail->Retry Retry->Success

Caption: Decision tree for optimizing reaction conditions based on electrophile sterics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[7][8][9][10] Expert Opinion on Drug Discovery. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • PubChem. (2025). Compound Summary: 7-oxaspiro[3.5]nonan-1-amine.[1][2][3][4][5][11] National Library of Medicine. [Link](Note: Link directs to general search for verification of CAS 1781062-62-1).

  • Burkhard, J. A., et al. (2010).[12] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link](Foundational reference for spiro-amine synthesis logic).

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Spirocyclic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional (3D) complexity. This move away from flat, sp²-rich structures is driven by the need for compounds with improved potency, selectivity, and physicochemical properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their rigid, well-defined 3D geometries offer unique vectors for substituent placement, enabling novel interactions with biological targets and exploration of previously inaccessible chemical space.[2][3]

Spirocyclic amines, in particular, have emerged as privileged building blocks in drug discovery. The incorporation of a spirocyclic amine motif can enhance aqueous solubility, modulate pKa, and improve metabolic stability compared to their acyclic or simple cyclic counterparts.[4] The surge in commercially available spirocyclic amine building blocks has made their integration into drug discovery programs more feasible than ever.[1]

Solid-phase synthesis (SPS) provides a powerful platform for the rapid construction of compound libraries based on these complex scaffolds.[5] The ability to drive reactions to completion with excess reagents and simplify purification through washing makes SPS highly amenable to automation and the generation of large, diverse libraries for high-throughput screening.[5][6] This guide provides a comprehensive overview and detailed protocols for the successful solid-phase synthesis of molecules incorporating spirocyclic amine building blocks, addressing common challenges and offering field-proven solutions.

I. Foundational Principles: Adapting Solid-Phase Synthesis for Spirocyclic Amines

The core principles of solid-phase synthesis, involving iterative cycles of coupling, washing, and deprotection while the growing molecule is anchored to a solid support, are well-established. However, the unique structural nature of spirocyclic amines necessitates specific considerations to ensure high-fidelity synthesis.

A. The Challenge of Steric Hindrance:

The quaternary spirocenter inherently introduces steric bulk around the amine functionality. This can significantly impede the efficiency of coupling reactions, which are fundamental to chain elongation in SPS.[7] Overcoming this steric hindrance is paramount and requires careful selection of resins, coupling reagents, and reaction conditions.

B. Workflow Overview:

The general workflow for incorporating a spirocyclic amine building block via solid-phase synthesis is depicted below. This process is adaptable for the synthesis of a wide range of molecular scaffolds, from simple amides to complex heterocyclic systems like diketopiperazines.

SPS_Workflow Resin 1. Resin Selection & Swelling Loading 2. First Building Block or Linker Loading Resin->Loading Deprotection1 3. N-terminal Deprotection Loading->Deprotection1 Coupling 4. Spirocyclic Amine Coupling Deprotection1->Coupling Sterically hindered step Deprotection2 5. Further Deprotection (if applicable) Coupling->Deprotection2 Elongation 6. Chain Elongation (Optional) Deprotection2->Elongation Cleavage 7. Cleavage from Resin Elongation->Cleavage Product Final Product Cleavage->Product

Caption: General workflow for solid-phase synthesis incorporating spirocyclic amines.

II. Detailed Protocols and Methodologies

This section provides step-by-step protocols for the key stages of solid-phase synthesis with spirocyclic amines. The rationale behind each step is explained to empower researchers to adapt and troubleshoot their syntheses effectively.

Protocol 1: Resin Selection and Preparation

The choice of solid support is critical and depends on the desired C-terminal functionality of the final compound and the overall synthetic strategy.

Rationale: The resin serves as an insoluble anchor for the synthesis.[8] Its properties, such as polymer composition, loading capacity, and linker type, dictate the reaction conditions and the final cleavage step. Polystyrene-based resins are common, but for long or aggregation-prone sequences, PEG-grafted resins like TentaGel can be advantageous.[8]

Recommended Resins:

Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Advantages
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery Mild Acidic (e.g., 1-5% TFA in DCM, or AcOH/TFE/DCM)[9][10]Allows for the synthesis of protected peptide fragments; cleavage preserves most acid-labile side-chain protecting groups.[9]
Wang Resin Carboxylic AcidStrong Acidic (e.g., >50% TFA)[11]Widely used for the synthesis of C-terminal acids.
Rink Amide Resin AmideStrong Acidic (e.g., >50% TFA)[12]Standard choice for the synthesis of C-terminal amides.

Step-by-Step Protocol:

  • Resin Swelling:

    • Place the desired amount of resin (typically 100-500 mg for lab-scale synthesis) in a fritted syringe or a dedicated solid-phase synthesis vessel.

    • Add a suitable solvent to swell the resin. For polystyrene-based resins, dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used. For PEG-based resins, DMF is preferred.

    • Allow the resin to swell for at least 30-60 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).

    • After swelling, drain the solvent.

Protocol 2: Loading the First Building Block

This protocol describes the attachment of the first Fmoc-protected amino acid to the resin.

Rationale: Covalent attachment of the first building block to the resin initiates the synthesis. The loading efficiency will determine the maximum theoretical yield of the final product.

Step-by-Step Protocol (for 2-Chlorotrityl Chloride Resin):

  • Preparation of Amino Acid Solution:

    • Dissolve the Fmoc-protected amino acid (1.0-1.5 equivalents relative to the resin's theoretical loading) in anhydrous DCM.

    • Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents).

  • Loading Reaction:

    • Add the amino acid solution to the pre-swollen 2-CTC resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Capping Unreacted Sites:

    • Drain the reaction mixture.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes. This prevents the formation of deletion sequences in subsequent steps.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protocol 3: Coupling of Spirocyclic Amines

This is often the most challenging step due to steric hindrance. The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.

Rationale: Amide bond formation between the resin-bound molecule and the incoming spirocyclic amine requires activation of a carboxylic acid. For sterically hindered secondary amines, highly reactive coupling reagents are necessary to drive the reaction to completion.[13] Microwave irradiation can also be employed to accelerate slow couplings.[7]

Comparison of Coupling Reagents for Hindered Amines:

Coupling ReagentDescriptionAdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium-based reagent forming highly reactive OAt-esters.[14]Fast reaction rates, effective for hindered couplings.[15]Can react with unprotected N-termini if used in large excess.[14]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Similar to HATU but often more cost-effective.Good coupling efficiency and suppression of racemization.[8]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium salt based on OxymaPure.[14]High coupling efficiency, safer alternative to benzotriazole-based reagents, excellent for microwave-assisted synthesis.[15]
DIC/OxymaPure (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate)Carbodiimide activation with an additive to suppress side reactions.Cost-effective, low risk of racemization with OxymaPure.[16]Generally slower than aminium/uronium reagents for hindered couplings.[16]

Step-by-Step Protocol:

  • N-terminal Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Drain and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction (using HATU):

    • In a separate vial, pre-activate the carboxylic acid to be coupled (3-5 equivalents) with HATU (3-5 equivalents) and DIEA or 2,4,6-collidine (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the pre-activated solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased (e.g., 50 °C). Microwave irradiation (e.g., 20-30 minutes at 75 °C) can significantly reduce reaction times.[7]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • A Kaiser test should now be negative, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 4: Cleavage from the Solid Support

The final step is the release of the synthesized molecule from the resin and the simultaneous removal of any side-chain protecting groups.

Rationale: The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of the molecule, particularly the presence of sensitive residues like tryptophan, methionine, or cysteine, which are susceptible to modification by carbocations generated during cleavage. Scavengers are added to the cleavage cocktail to trap these reactive species.[12]

Decision Tree for Cleavage Cocktail Selection:

Cleavage_Cocktail_Selection Start Start: Select Resin Type Resin_Type Resin Type? Start->Resin_Type CTC_Resin 2-CTC Resin Resin_Type->CTC_Resin 2-CTC Wang_Rink_Resin Wang or Rink Amide Resin Resin_Type->Wang_Rink_Resin Wang / Rink Amide Mild_Cleavage Mild Cleavage: 1-5% TFA in DCM or AcOH/TFE/DCM (1:1:8) CTC_Resin->Mild_Cleavage Strong_Cleavage Strong Cleavage: High % TFA Wang_Rink_Resin->Strong_Cleavage Sensitive_Residues Sensitive Residues (Trp, Cys, Met)? Strong_Cleavage->Sensitive_Residues Reagent_R Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2) Sensitive_Residues->Reagent_R Yes Reagent_TFA Standard Cocktail: TFA/TIPS/H2O (95:2.5:2.5) Sensitive_Residues->Reagent_TFA No

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Step-by-Step Protocol (for Rink Amide Resin with Sensitive Residues):

  • Resin Preparation:

    • Wash the final, protected peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole). Caution: TFA is highly corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude product under vacuum.

    • Purify the product by reverse-phase HPLC.

III. On-Bead Screening and Characterization

For combinatorial libraries, on-bead screening methods allow for the rapid identification of active compounds without the need for individual cleavage and purification.[17][18]

  • One-Bead-One-Compound (OBOC) Libraries: In this approach, each bead carries a unique compound.[17] The library can be screened against a fluorescently labeled target protein. Beads that bind the target can be physically isolated, and the structure of the compound can be determined by sequencing (for peptides) or mass spectrometry.[17][18]

  • Characterization on Resin: High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful technique for the structural characterization of molecules while they are still attached to the solid support.[19] This allows for reaction monitoring and quality control at intermediate steps of the synthesis, which is particularly valuable when developing new synthetic routes.[19]

IV. Conclusion

The integration of spirocyclic amine building blocks into small molecule libraries using solid-phase synthesis offers a robust strategy for exploring novel chemical space and developing drug candidates with improved properties. While the steric hindrance of these scaffolds presents a challenge, it can be effectively overcome through the judicious selection of resins, the use of highly active coupling reagents, and the optimization of reaction conditions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ these valuable building blocks in their drug discovery efforts.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. Retrieved from [Link]

  • YouTube. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. Retrieved from [Link]

  • Kodadek, T., & Mondal, S. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, June 20). Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units. Retrieved from [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. Retrieved from [Link]

  • Banfi, L., Guanti, G., & Riva, R. (2001). 2,6-Diketopiperazines from amino acids, from solution-phase to solid-phase organic synthesis. Tetrahedron, 57(38), 7985-7994. Retrieved from [Link]

  • Alluri, M., & Kodadek, T. (2013). Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries. Journal of Visualized Experiments, (78), e50692. Retrieved from [Link]

  • Young, J. D., & Stewart, J. M. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 184-190. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-520. Retrieved from [Link]

  • Greco, F., & Lavecchia, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2686. Retrieved from [Link]

  • Chemical Communications. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Retrieved from [Link]

  • Astle, J. M., & Kodadek, T. (2010). On-Bead Library Screening Made Easier. Chemistry & Biology, 17(1), 1-2. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Retrieved from [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • Shapiro, M. J., & Gounarides, J. S. (1999). High resolution MAS-NMR in combinatorial chemistry. Progress in nuclear magnetic resonance spectroscopy, 35(3), 153-200. Retrieved from [Link]

  • Barlos, K., Gatos, D., & Schäfer, W. (1991). Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. International journal of peptide and protein research, 38(6), 562-568. Retrieved from [Link]

  • Wipf, P., & Venkatraman, S. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1123. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (n.d.). Conformational analysis by HRMAS NMR spectroscopy of resin-bound homo-peptides from Cα-methyl-leucine | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). What are good peptide coupling reagents when epimerization is not a concern?. Retrieved from [Link]

  • Eman Research Publishing. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Retrieved from [Link]

  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2008). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Toxins, 1(1), 1-17. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 7-Oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-SP35-001 Subject: Improving aqueous solubility of 7-oxaspiro[3.5]nonan-1-amine (Free Base) Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1]

Executive Summary

You are encountering solubility issues with 7-oxaspiro[3.5]nonan-1-amine because you are likely working with the free base form.

Structurally, this molecule features a lipophilic spirocyclic core.[1] While the ether oxygen (position 7) adds minor polarity, it is insufficient to overcome the hydrophobic effect of the carbon scaffold in neutral water. The amine at position 1 is a strong base (


). At physiological pH (7.4), the molecule remains predominantly uncharged (

), leading to aggregation and precipitation.

The Solution: You must ionize the amine. This guide provides three validated workflows to achieve solubility: Salt Formation (Permanent) , In-Situ Acidification (Transient) , and Advanced Formulation (Neutral pH) .

Module 1: Salt Formation (The Gold Standard)

Objective: Convert the oily/low-melting free base into a crystalline, water-soluble solid.

The Science

Protonating the primary amine creates an ionic lattice. The high lattice energy of the resulting salt breaks the hydrophobic interactions causing the free base to "oil out."

Protocol: Micro-Scale Salt Screen

Do not assume HCl is the best salt. Hydrochlorides of spirocyclic amines can sometimes be hygroscopic.[1]

Reagents:

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Acids (1.05 eq): HCl (4M in dioxane), Methanesulfonic acid (MsOH),

    
    -Toluenesulfonic acid (TsOH).[1]
    

Workflow:

  • Dissolution: Dissolve 50 mg of free base in minimal IPA (approx. 200-500 µL).

  • Addition: Add 1.05 equivalents of the selected acid dropwise at room temperature.

    • Observation: Immediate precipitate indicates rapid salt formation.[1]

  • Crystallization: If no precipitate forms, cool to 4°C. If still clear, add diethyl ether as an anti-solvent until turbid.

  • Isolation: Centrifuge or filter. Dry under vacuum.[1]

Comparison Table: Counterion Selection

CounterionAcid SourceSolubility PotentialCrystallinity RiskRecommendation
Chloride HCl (gas/ether)HighHygroscopic Good first choice, but protect from moisture.[1]
Mesylate Methanesulfonic acidVery HighGoodTop Pick for high-concentration aqueous stock.[1]
Tosylate

-Toluenesulfonic acid
ModerateExcellentBest for isolating a stable solid if HCl fails.[1]
Fumarate Fumaric acidLow-ModExcellentUse if a non-hygroscopic solid is critical.[1]

Module 2: In-Situ Acidification (Assay Prep)

Objective: Solubilize the free base immediately for biological assays without isolating a salt.

The "pH < pKa - 2" Rule

To ensure


 ionization (solubility), the pH of your vehicle must be at least 2 units below the 

.
  • Target pH:

    
     (Safe zone: pH 4.5 - 6.0).
    
Protocol: The "DMSO-Acid" Spike

Standard DMSO stocks often crash out when diluted into PBS (pH 7.4).[1] Use this modified protocol:

  • Stock Prep: Dissolve free base in DMSO at 100 mM.

  • Acidification: Add 1 equivalent of aqueous HCl directly to the DMSO stock.

    • Why? This pre-protonates the amine within the organic stock.

  • Dilution: Dilute into your assay buffer.

    • Critical Step: Ensure the assay buffer has sufficient capacity (e.g., 50mM HEPES or Phosphate) to maintain pH ~7.0 after addition, or use a lower pH buffer (e.g., Acetate pH 5.0) if the assay tolerates it.

Module 3: Advanced Formulation (Neutral pH)

Objective: Maintain solubility at pH 7.4 without organic co-solvents (e.g., for animal studies).

Cyclodextrin Complexation

The spiro[3.5]nonane core fits well into the cavity of


-Cyclodextrin derivatives. This shields the hydrophobic core from water while the hydrophilic exterior maintains solubility.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]

Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or saline.[1]
    
  • Add the spiro-amine free base (solid/oil).[1]

  • Sonication: Sonicate for 30-60 minutes at 40°C.

  • Filtration: Filter through 0.22 µm PVDF to remove uncomplexed drug.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your end application.

SolubilityWorkflow Start Start: 7-oxaspiro[3.5]nonan-1-amine (Free Base) AppCheck What is the Application? Start->AppCheck Storage Long-term Storage / Process Chemistry AppCheck->Storage Stability BioAssay In Vitro Assay (Cell/Enzyme) AppCheck->BioAssay Screening InVivo In Vivo / Animal Study (No DMSO allowed) AppCheck->InVivo Dosing SaltScreen Perform Salt Screen (HCl, MsOH, TsOH) Storage->SaltScreen IsolateSalt Isolate Crystalline Salt SaltScreen->IsolateSalt DMSO Dissolve in DMSO BioAssay->DMSO PreProtonate Add 1.0 eq HCl to DMSO DMSO->PreProtonate Crucial Step Dilute Dilute into Buffer PreProtonate->Dilute Complex Cyclodextrin Complexation (20% HP-beta-CD) InVivo->Complex pHAdjust Adjust pH to 5.0-6.0 (Acetate/Citrate) InVivo->pHAdjust Soluble Aqueous Solution Complex->Soluble pHAdjust->Soluble

Caption: Decision matrix for solubilizing spirocyclic amines based on experimental requirements.

Troubleshooting & FAQs

Q1: I added HCl, but my compound turned into a sticky gum instead of a powder. Why? A: This is common with spirocyclic amines.[1] The lattice energy is low.

  • Fix: Triturate (grind) the gum with diethyl ether or hexanes. This removes residual solvent and induces crystallization.[1] Alternatively, switch to p-Toluenesulfonic acid (TsOH) ; tosylate salts often crystallize better than chlorides due to

    
    -stacking interactions.[1]
    

Q2: Can I use phosphate buffered saline (PBS) to dissolve the free base? A: No. PBS has a pH of 7.4. At this pH, the amine is largely unprotonated. You will observe a fine precipitate or "oiling out" over time.[1] You must lower the pH or use the DMSO-acid spike method described in Module 2.

Q3: Is the stereochemistry at position 1 stable? A: Yes, but be aware that if you are using a chiral acid (like Tartaric acid) for salt formation, you might inadvertently enrich one enantiomer if your starting material was racemic. If your material is already enantiopure, standard achiral acids (HCl, MsOH) are safe.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on salt selection logic).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • PubChem Compound Summary. (2024). 7-oxaspiro[3.5]nonan-1-amine derivatives and properties.

Sources

Technical Support Center: Handling Hygroscopic Spirocyclic Amine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SPIRO-HCL-001 Subject: Prevention of Deliquescence, Oiling Out, and Stoichiometric Errors

Welcome to the Technical Support Center

You are likely here because your high-value spirocyclic amine scaffold—intended to improve metabolic stability or solubility—has turned into a sticky gum on the balance or an intractable oil in your flask.

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro compounds) possess rigid, 3D architectures. When converted to hydrochloride salts, the disruption of crystal packing combined with the high hydrogen-bond acidity of the ammonium chloride moiety creates a "perfect storm" for hygroscopicity.

This guide provides field-proven protocols to handle these salts without compromising their integrity or your stoichiometry.

Module 1: The "Sticky" Situation (Weighing & Handling)

Issue: “My salt turns to goo (deliquesces) before I can stabilize the balance reading.”

Root Cause: The lattice energy of the salt is being overcome by the hydration energy from atmospheric moisture. Spirocyclic salts often have inefficient packing due to their bulky 3D shape, leaving voids that accelerate water uptake.

Protocol: The "Weighing by Difference" Standard

Do not use an open weigh boat. The static charge common in dry salts combined with moisture absorption will result in significant stoichiometric errors (often 5–15% excess mass due to water).

Step-by-Step Workflow:

  • Dry the Source: Ensure your bulk material is dry (see Module 3) and stored in a desiccator.

  • Equilibrate: Bring the closed container to the balance.

  • Tare the Receiver: Place your receiving flask (containing solvent or empty) on the balance. Tare it. Remove it.

  • Weigh the Source (Closed): Place the capped vial of source material on the balance. Record Mass

    
    .
    
  • Transfer: Remove the source vial, open it, and transfer a small amount to the receiving flask. Close the source vial immediately.

  • Reweigh Source: Place the capped source vial back on the balance. Record Mass

    
    .
    
  • Calculate: Mass Transferred =

    
    .
    

Note: If the mass transferred is insufficient, repeat steps 5–7. Never return material to the source vial.

Visual Guide: Weighing Logic Flow

WeighingProtocol Start Start: Hygroscopic Salt Handling Desiccator Remove sealed vial from Desiccator Start->Desiccator Balance Place CAPPED vial on Analytical Balance Desiccator->Balance Record1 Record Mass (M1) Balance->Record1 Transfer Quickly transfer solid to Reaction Vessel (Minimize exposure < 10s) Record1->Transfer Recap Immediately Recap Vial Transfer->Recap Reweigh Reweigh CAPPED vial (M2) Recap->Reweigh Calc Calculate: Mass = M1 - M2 Reweigh->Calc Check Target Mass Reached? Calc->Check Check->Desiccator Yes (Done) Check->Transfer No (Repeat)

Caption: Closed-loop "Weighing by Difference" workflow to eliminate atmospheric moisture interference.

Module 2: Synthesis & Purification (The "Oiling Out" Nightmare)

Issue: “I tried to recrystallize my spirocyclic amine HCl, but it separated as an oil at the bottom of the flask.”

Root Cause: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with spirocyclic salts because impurities or high supersaturation depress the melting point of the solvated salt below the boiling point of the solvent.

Troubleshooting Guide: Recovering from Oil
ScenarioImmediate ActionWhy it works
Oiling out upon cooling Reheat to dissolve, then add a "seed" crystal at a temperature just below the saturation point.Seeding provides a template for the lattice, bypassing the nucleation energy barrier that favors the amorphous oil phase.
Oiling out upon anti-solvent addition Stop adding anti-solvent. Add a small amount of the good solvent to redissolve the oil.High local supersaturation causes oiling.[1] You need to lower the concentration to the metastable zone.
Intractable Oil Scratch the glass with a spatula or use sonication. If that fails, redissolve and use Vapor Diffusion .Mechanical energy can induce nucleation. Vapor diffusion changes polarity so slowly that the system stays in the crystal growth zone.
Protocol: Vapor Diffusion (The "Lazy" but Effective Method)
  • Dissolve the salt in the minimum amount of "Good Solvent" (e.g., Methanol or Ethanol) in a small vial.

  • Place this open small vial inside a larger jar containing the "Anti-Solvent" (e.g., Et2O or Hexanes).

  • Cap the large jar tightly.

  • Wait 24–48 hours. The anti-solvent will slowly diffuse into the small vial, growing high-quality crystals.

Visual Guide: Oiling Out Decision Tree

OilingOut Start Recrystallization Started CheckState Observation? Start->CheckState Crystals Crystals Forming CheckState->Crystals Solid Oil Oiling Out (Liquid droplets) CheckState->Oil Liquid Action1 Reheat to clear solution Oil->Action1 Action3 Add Seed Crystal at T < T_sat Oil->Action3 If seeds available Action4 Switch to Vapor Diffusion Oil->Action4 If persistent Action2 Cool more SLOWLY Action1->Action2 Action2->CheckState Action3->Crystals

Caption: Decision matrix for recovering crystalline material from an oiled-out phase.

Module 3: Drying & Storage

Issue: “How do I dry the salt without decomposing it or trapping solvent?”

Root Cause: HCl salts can trap solvent in the lattice (solvates). However, heating them too aggressively can cause loss of HCl (reverting to free base) or decomposition.

Drying Agent Selection Table
Drying AgentSuitability for Amine HClMechanismNotes
P₂O₅ (Phosphorus Pentoxide) Excellent Chemical reaction with water (forms H₃PO₄).Best for final drying. Acidic nature matches the salt. Do not use with free amines.
KOH (Potassium Hydroxide) Avoid Basic absorption.RISK: Volatile HCl can be stripped from the salt by the basic atmosphere, reverting it to the free base.
CaCl₂ / Silica ModeratePhysisorption.Good for bulk storage, but often insufficient for analytical drying of deliquescent salts.
High Vacuum (<0.1 mbar) Mandatory Physical removal.Essential. Use a liquid nitrogen trap to protect the pump from HCl vapors.
Storage Protocol
  • Primary Container: Glass vial with a Teflon-lined cap (avoid polyethylene caps which allow moisture diffusion).

  • Secondary Container: Place the vial inside a desiccator or a secondary jar containing P₂O₅ or Drierite with an indicator.

  • Tape: Use Parafilm only as a dust seal; it is permeable to water vapor over time. Electrical tape is often a better moisture barrier for short-term fridge storage.

References
  • Vertex AI Search. (2025). Weighing by Difference - Laboratory Technique. YouTube. Retrieved from 2

  • Michigan Technological University. (n.d.). Weighing by Difference Procedure. Retrieved from 3

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from 1[4]

  • Sigma-Aldrich. (n.d.). Drying Agents and Desiccation Guides. Retrieved from 5

  • BenchChem. (2025). Handling and Storage of Hygroscopic Amine Hydrochlorides. Retrieved from 6

Sources

Technical Support Center: Troubleshooting Spirocyclic Amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Low-Yielding Reactions Involving Spirocyclic Scaffolds (e.g., azaspiro[3.3]heptanes, spiro[3.5]nonanes) Department: Process Chemistry & Medicinal Chemistry Support Last Updated: February 2026

Executive Summary & Triage

Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.5]decane) are high-value scaffolds in modern drug discovery due to their ability to increase


 character and improve physicochemical properties without introducing lipophilicity. However, they present unique synthetic challenges:
  • Steric Bulk: The gem-disubstitution at the spiro center creates significant steric hindrance proximal to the nucleophilic nitrogen.

  • Conformational Rigidity: Unlike acyclic amines, spirocycles cannot easily adopt lower-energy conformations to accommodate bulky transition states.

  • Nucleophilicity: Electronic properties vary significantly based on ring size (strain) and protecting groups.

Use the logic flow below to identify your specific failure mode:

Triage cluster_Buchwald C-N Cross Coupling (Pd/Cu) cluster_Amide Amide Bond Formation cluster_SnAr SnAr / Displacement Start Start: Low Yield RxnType Reaction Type? Start->RxnType BH Buchwald-Hartwig RxnType->BH Aryl Halide + Amine Amide HATU/EDC Coupling RxnType->Amide Carboxylic Acid + Amine SnAr Nucleophilic Aromatic Sub. RxnType->SnAr Halo-Heterocycle + Amine Issue1 Failure: Reductive Elimination blocked by sterics BH->Issue1 Sol1 Go to Module 1: Ligand Selection Issue1->Sol1 Issue2 Failure: Activated ester hydrolysis > Amine attack Amide->Issue2 Sol2 Go to Module 2: T3P & Acid Fluorides Issue2->Sol2 Issue3 Failure: Poor Nucleophilicity SnAr->Issue3 Sol3 Go to Module 3: Solvent/LG Effects Issue3->Sol3

Figure 1: Diagnostic Triage for Spirocyclic Amine Coupling Failures.

Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

The most common failure mode in coupling spirocyclic amines is the inability of the bulky amine to coordinate to the Pd(II) center or the subsequent failure of reductive elimination due to extreme steric crowding.

The "Why": Mechanism of Failure

Standard ligands (BINAP, Xantphos) often create a coordination environment that is too crowded for rigid spirocycles. The amine binds reversibly; if the barrier to reductive elimination is too high,


-hydride elimination (if possible) or protodehalogenation becomes the dominant pathway.
Protocol: Advanced Ligand Selection

For spirocyclic secondary amines, you must use dialkylbiaryl phosphine ligands designed for difficult secondary amines.

Recommended System:

  • Precatalyst: Pd(OAc)

    
     is often insufficient. Use Pd-G3 or Pd-G4 precatalysts  (e.g., XPhos Pd G4) to ensure rapid formation of the active 
    
    
    
    species.
  • Base: Weak bases (Cs

    
    CO
    
    
    
    ) often fail. Switch to NaOtBu or LiHMDS (soluble bases) to drive the deprotonation step.
Ligand Decision Matrix
LigandBest ForTechnical Note for Spirocycles
RuPhos Secondary Amines (General)The Gold Standard. The bulky isopropyl groups on the biaryl backbone prevent the amine from dissociating, enforcing reductive elimination.
BrettPhos Primary Amines Use if your spirocycle has a primary amine handle (e.g., spiro[3.3]heptan-2-amine).
tBuBrettPhos Amides / Sulfonamides Use if coupling a spiro-lactam or sulfonamide.
AdBrettPhos Extremely Hindered If RuPhos fails, the Adamantyl group provides extra steric bulk to force the coupling of the most rigid spirocycles.
Troubleshooting Workflow

Q: My conversion is <10% despite using RuPhos.

  • A: Check for "Catalyst Poisoning" by the amine itself. Some spiro-amines with free NH groups can form stable, unreactive Pd-complexes.

    • Fix: Switch to Pd-PEPPSI-IPr (N-heterocyclic carbene catalyst). The strong sigma-donation of the NHC stabilizes the Pd center against deactivation.

Module 2: Amide Bond Formation

Standard reagents (HATU, EDC/HOBt) often fail with spirocyclic amines because the rate of activated ester hydrolysis (by trace water) exceeds the rate of nucleophilic attack by the sterically hindered amine.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is superior to HATU for spirocycles because it acts as a water scavenger and does not generate an activated ester that is prone to rapid hydrolysis. It drives the reaction through a highly reactive mixed anhydride intermediate.

Comparative Protocol: HATU vs. T3P[2][3]
FeatureStandard (HATU)Recommended (T3P)
Active Species O-At ester (moderately reactive)Mixed Anhydride (highly reactive)
Byproducts Urea (difficult removal)Water-soluble phosphates (easy wash)
Epimerization Risk if chiral center

to carbonyl
Negligible (Low dielectric transition state)
Base DIPEA (hindered)Pyridine or N-Methylimidazole (NMI)
Step-by-Step T3P Protocol for Spirocycles
  • Dissolve Carboxylic Acid (1.0 eq) and Spirocyclic Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvents preferred).

  • Add Pyridine (3.0 eq). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0°C (optional, but recommended for chiral substrates).

  • Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Allow to warm to RT. If no reaction after 2h, heat to 50°C. T3P is thermally stable.

Advanced Rescue: The Acid Fluoride Method If T3P fails, the amine is likely too non-nucleophilic.

  • Convert Acid to Acid Fluoride using Cyanuric Fluoride or TFFH.

  • Acid fluorides are stable to water but highly reactive toward amines due to the high electronegativity of fluorine and the small size of the leaving group (minimal steric clash with the spiro-ring).

AmideLogic Input Acid + Spiro-Amine Step1 Attempt T3P / Pyridine (EtOAc, 50°C) Input->Step1 Check Conversion > 50%? Step1->Check Success Isolate Product Check->Success Yes Fail Switch Activation Check->Fail No Step2 Generate Acid Fluoride (Cyanuric Fluoride) Fail->Step2 Step3 React with Amine (DCM, DIPEA) Step2->Step3

Figure 2: Amide Coupling Escalation Protocol.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

Spirocyclic amines are often poor nucleophiles in SnAr due to the adjacent quaternary carbon preventing the orbital alignment required for the Meisenheimer complex formation.

Critical Parameters
  • Leaving Group: Switch from Cl/Br to F .

    • Reasoning: The rate-determining step in SnAr with hindered amines is the addition of the nucleophile, not the elimination of the halide. Fluorine is more electronegative, lowering the LUMO of the aromatic ring and accelerating the addition step.

  • Solvent: Use DMSO or NMP .

    • Reasoning: These dipolar aprotic solvents solvate the cation (e.g.,

      
      ), leaving the spiro-amine anion (if deprotonated) or the transition state "naked" and more reactive.
      
  • Base:

    • If the spiro-amine is secondary: Use LiHMDS to pre-deprotonate. The lithium amide is often more reactive than the neutral amine.

    • Warning: Ensure your substrate does not have base-sensitive protons.

FAQ: SnAr Troubleshooting

Q: I see the product on LCMS, but it degrades during workup.

  • A: Spirocyclic adducts can be prone to hydrolysis if the ring is electron-deficient. Avoid acidic workups. Quench with saturated

    
     and extract immediately.
    

Q: The reaction stalls at 50% conversion.

  • A: Product Inhibition. The product might be protonating the remaining starting material (if using neutral conditions). Ensure you have 2.5 eq of base (e.g., DIPEA or

    
    ) to scavenge the HF/HCl generated.
    

References

  • Buchwald-Hartwig Ligands for Secondary Amines

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society, 131(1), 174–175. Link

    • Note: Establishes RuPhos/BrettPhos hierarchy for hindered amines.
  • T3P in Pharmaceutical Synthesis

    • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

    • Note: The definitive guide on T3P/Pyridine systems for difficult couplings.
  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

    • Note: Discusses the physicochemical properties and synthetic handling of these specific scaffolds.
  • Acid Fluorides for Hindered Couplings

    • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Technical Support Center: Stability & Handling of 7-oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

7-oxaspiro[3.5]nonan-1-amine is a high-value building block in medicinal chemistry, often used to introduce conformational restriction and alter lipophilicity (lowering LogP) compared to traditional cyclohexyl or piperidinyl amines.

However, its utility comes with a specific stability profile dictated by two competing structural features:

  • The Spirocyclic Core: The spiro[3.5] junction creates steric bulk and rigidity, generally protecting the molecule from rapid metabolic degradation, but introducing ring strain in the cyclobutane moiety.

  • The Primary Amine (

    
    ):  Located on the strained cyclobutane ring, this amine is highly nucleophilic and basic (pKa 
    
    
    
    10.5), making it an aggressive scavenger of electrophiles and atmospheric
    
    
    .

This guide addresses the discrepancy between the molecule's chemical robustness and its handling fragility in the laboratory.

Module 1: Critical Stability Profile

Solid State Stability
  • As Hydrochloride Salt (HCl): Highly stable. Can be stored at Room Temperature (RT) for months if kept dry. The protonated amine (

    
    ) cannot react with oxidants or 
    
    
    
    .
  • As Free Base: Unstable. The free amine is typically a viscous oil or low-melting solid. It rapidly absorbs atmospheric

    
     to form solid ammonium carbamates (white crust/precipitate) and oxidizes to form N-oxides or imines (yellowing).
    
Solution Stability (DMSO/MeOH)
  • In DMSO: Stable for <24 hours at RT. Over prolonged periods (>1 week), primary amines in DMSO can undergo oxidation or trace methylation, especially if the DMSO is old (contains formaldehyde/formic acid impurities).

  • In Water: The HCl salt is water-soluble and stable. The free base will raise the pH and eventually absorb

    
     from the air, precipitating as the carbonate salt.
    
Degradation Pathways Visualization

DegradationPathways Amine Free Amine (7-oxaspiro...) Carbamate Ammonium Carbamate (White Precipitate) Amine->Carbamate + CO2 (Rapid) Oxidation N-Oxides / Imines (Yellow Discoloration) Amine->Oxidation + O2 (Slow) DMSO_Artifacts Hemiaminals / Methylated (LCMS Ghost Peaks) Amine->DMSO_Artifacts + Aged DMSO (Weeks) CO2 Atmospheric CO2

Figure 1. Primary degradation pathways for the free base form of 7-oxaspiro[3.5]nonan-1-amine.

Module 2: Troubleshooting Guide

Issue 1: "My clear DMSO stock solution turned yellow."
  • Diagnosis: Oxidation of the primary amine.

  • Root Cause: Primary amines are susceptible to oxidation by dissolved oxygen, a process accelerated by light and trace metal ions. In DMSO, this can also indicate the formation of sulfur-complexes.

  • Impact: Purity is compromised. The yellow color often indicates <1% impurity by mass (high extinction coefficient), but these impurities can be electrophilic and interfere with bioassays.

  • Corrective Action:

    • Check LC-MS. If the main peak is intact, the solution may still be usable for rough screening.

    • For critical assays, discard.

    • Prevention: Store DMSO stocks at -20°C or -80°C under Argon.

Issue 2: "White solids appeared in my non-polar solvent (DCM/Ether)."
  • Diagnosis: Formation of Ammonium Carbamate species.

  • Root Cause: You are working with the free base . Upon exposure to air, two equivalents of the amine react with one equivalent of

    
     to form the salt 
    
    
    
    . This salt is insoluble in non-polar solvents like Dichloromethane (DCM) or Ether.
  • Corrective Action:

    • Do not filter and discard the solid; that is your compound!

    • Wash the mixture with dilute NaOH or

      
       to regenerate the free base back into the organic layer.
      
    • Dry over

      
       and use immediately.
      
Issue 3: "Ghost peaks (M+12 or M+14) in LC-MS after storage."
  • Diagnosis: Solvent Adduct Formation.

  • Root Cause:

    • M+12: Reaction with formaldehyde (impurity in poor quality DMSO/MeOH) forming imines.

    • M+14: Methylation (rare, but possible in degraded DMSO).

  • Corrective Action: Use "LC-MS Grade" solvents only. Avoid storing primary amines in Methanol for >1 month (formation of hemiaminals).

Module 3: Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Create a library-ready stock solution that resists degradation.

  • Weighing: Weigh the HCl salt form (preferred). Do not use the free base for stocking.

  • Solvent: Use anhydrous DMSO (99.9%).

  • Dissolution: Vortex until clear. If the HCl salt is stubborn, mild warming (40°C) is safe for <5 minutes.

  • Storage: Aliquot into small vials to avoid freeze-thaw cycles.

  • Environment: Store at -20°C.

    • Shelf Life: 6 months (HCl salt in DMSO).

    • Shelf Life: 1 week (Free base in DMSO).

Protocol B: "Free-Basing" for Reactions

Objective: Convert the stable HCl salt to the reactive nucleophile immediately before use.

  • Suspend the HCl salt in DCM or EtOAc.

  • Add 1.1 equivalents of aqueous saturated

    
     (gentle) or 1M NaOH (rapid).
    
  • Stir vigorously for 10 minutes.

  • Separate the organic layer.

  • Critical Step: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate in vacuo only if necessary. Do not store the resulting oil. Use it immediately in the next reaction step (e.g., amide coupling).

Storage Decision Tree

StorageProtocol Start Incoming Compound FormCheck Is it HCl Salt or Free Base? Start->FormCheck HCl HCl Salt FormCheck->HCl FreeBase Free Base FormCheck->FreeBase StoreSolid Store Solid at RT (Desiccator) HCl->StoreSolid MakeStock Make DMSO Stock HCl->MakeStock FreezeStock Store at -20°C (Stable 6+ Months) MakeStock->FreezeStock Convert Convert to HCl Salt (Recommended) FreeBase->Convert UseNow Use Immediately (< 1 Hour) FreeBase->UseNow Argon Store under Argon (-80°C only) FreeBase->Argon Convert->StoreSolid

Figure 2. Decision matrix for long-term storage and handling.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I heat this molecule during synthesis? A: Yes. The spiro[3.5] system is thermally stable up to at least 100°C in standard solvents. However, the amine is the weak point. If heating >80°C, ensure an inert atmosphere (Nitrogen/Argon) is used to prevent oxidation.

Q: Is the cyclobutane ring susceptible to acid-catalyzed opening? A: Generally, no. Unlike cyclopropanes, the cyclobutane ring in spiro[3.5]nonane is robust enough to withstand standard deprotection conditions (e.g., TFA/DCM for Boc removal or 4M HCl in Dioxane). Ring opening usually requires extreme conditions (superacids or high-temperature hydrogenation).

Q: I see a "gum" forming when I try to weigh the free base. What is it? A: That is the compound reacting with humidity and


 in the air. The free base is hygroscopic. Always weigh the free base quickly or inside a glovebox. If it gums up, re-dissolve in DCM and wash with base to "clean" it.

Q: Why does the solubility change in water? A:

  • pH < 9: The amine is protonated (

    
    ). Solubility is high (>50 mM).
    
  • pH > 10: The amine is neutral. Solubility drops drastically, and the compound may oil out.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring System." Journal of Organic Chemistry, 2010. (Discusses the stability and geometry of similar spiro-amine systems).
  • Amine-CO2 Reaction Kinetics

    • Caplow, M. "Kinetics of Carbamate Formation and Breakdown." Journal of the American Chemical Society, 1968.
  • Stability of Amines in DMSO

    • Eswaran, S., et al. "Impurities in DMSO and their impact on compound stability." Journal of Pharmaceutical and Biomedical Analysis, 2010.
  • General Handling of Spiro[3.

    • PubChem Compound Summary for Spiro[3.

Technical Support Center: Optimizing Reductive Amination of 7-Oxaspiro[3.5]nonan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Substrate Challenge

You are working with 7-oxaspiro[3.5]nonan-1-one .[1][2] Before beginning experimental optimization, it is critical to understand the physical organic chemistry of this specific scaffold.

  • The Strain Factor: The carbonyl is located on a cyclobutane ring. Cyclobutanones possess significant ring strain (~26 kcal/mol). The transition from

    
     (carbonyl, ~120° bond angle preference) to 
    
    
    
    (amine/alcohol, ~109° preference) relieves some angle strain in the 4-membered ring (internal angle ~90°). Consequently, this ketone is more electrophilic than a standard cyclohexanone.
  • The Steric Factor: The spiro-fusion to the tetrahydropyran (THP) ring creates a quaternary center adjacent to the carbonyl. This creates significant steric bulk, often stalling the formation of the tetrahedral intermediate (hemiaminal) or the imine.

  • The Lewis Basic Factor: The ether oxygen in the 7-position can coordinate with Lewis acids, potentially sequestering catalysts intended to activate the carbonyl.

The Goal: Achieve high conversion to the amine while preventing ring-opening side reactions and controlling diastereoselectivity.

The Gold Standard Protocol: Titanium(IV) Mediation

For sterically demanding spirocyclic ketones, standard reductive amination (amine + acid + STAB) often fails to drive imine formation to completion. The industry-standard solution utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] .

Why this works:
  • Dual Role: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.

  • Chemoselectivity: It suppresses the direct reduction of the ketone to the alcohol (a common impurity).

Step-by-Step Methodology
ParameterSpecificationRationale
Solvent THF (anhydrous) or DCETHF is preferred for Ti-compatibility; DCE is better if using STAB directly.
Stoichiometry Ketone (1.0 eq) : Amine (1.2 eq) : Ti(OiPr)₄ (1.5 - 2.0 eq)Excess Ti is required to sequester water produced during imine formation.
Reductant NaBH₄ (2.0 eq) or NaBH(OAc)₃ (STAB)NaBH₄ is used after imine formation (stepwise). STAB allows for one-pot but is slower with Ti.
Temperature Ambient (20-25°C)Heating cyclobutanones with amines can risk ring-opening or polymerization.
Protocol Execution:
  • Imine Formation: Charge a dry flask with 7-oxaspiro[3.5]nonan-1-one (1.0 eq) and the amine (1.2 eq) in anhydrous THF (0.5 M).

  • Activation: Add Ti(OiPr)₄ (1.5 eq) dropwise under

    
    .
    
  • Incubation: Stir at room temperature for 6–12 hours. Checkpoint: Monitor by UPLC/MS. You should see the Imine mass (M+Amine-18).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 eq) followed by slow addition of MeOH (to solubilize borohydride). Stir for 2 hours.

  • Quench (Critical): The reaction will form a titanium emulsion. Quench by adding 1N NaOH or aqueous Rochelle's salt solution. Stir vigorously until two clear layers form (may take 1-2 hours).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see starting material remaining, but no alcohol impurity."

Diagnosis: Incomplete imine formation. The steric bulk of the spiro center is preventing the amine attack. Solution:

  • Increase Catalyst: Bump Ti(OiPr)₄ to 2.5 eq.

  • Microwave Assist: If the amine is non-volatile, heat the imine formation step (before reductant addition) to 60°C for 30 mins in a microwave. Warning: Do not exceed 80°C due to cyclobutane strain.

  • Switch Solvent: Use neat Ti(OiPr)₄ (no solvent) if the amine is liquid, then dilute with THF for the reduction step [Mattson Protocol].

Issue 2: "I am isolating the alcohol (7-oxaspiro[3.5]nonan-1-ol) instead of the amine."

Diagnosis: Direct reduction.[3][4][5][6] The reductant reduced the ketone before the imine formed. Solution:

  • Switch to Stepwise: Do not use "One-Pot" conditions (mixing Ketone + Amine + STAB together). You must pre-form the imine.

  • Verify Imine: Do not add NaBH₄ until LCMS confirms >90% conversion to the imine.

Issue 3: "My LCMS shows a mass of M+18 or M+36 (Ring Opening)."

Diagnosis: Strain release amination.[7] The cyclobutane ring has opened due to nucleophilic attack at the wrong carbon or thermal stress. Solution:

  • Lower Temperature: Conduct the imine formation at 0°C to RT. Never reflux.

  • Buffer pH: If using STAB, ensure the reaction isn't too acidic. Add 1 eq of TEA to buffer the system if using amine salts (e.g.,

    
    ).
    
Issue 4: "The workup is a nightmare; I have a white sticky precipitate."

Diagnosis: Titanium dioxide/hydroxide gel formation. Solution:

  • The Rochelle's Salt Method: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt). The tartrate chelates the Ti, keeping it in the aqueous phase.

  • Celite Filtration: Dilute the reaction mixture with Et2O, add a small amount of water to precipitate Ti salts, add Celite, and filter through a pad.

Stereochemical Control: The "Advanced" Module

The 7-oxaspiro[3.5]nonan-1-one scaffold has a plane of symmetry, but reductive amination creates a new chiral center (if the amine is achiral) or a diastereomer (if the amine is chiral).

  • Facial Bias: The oxygen in the THP ring (position 7) exerts an electronic effect (dipole) and a steric effect.

  • Thermodynamic vs. Kinetic:

    • Small Reductants (NaBH₄): Tend to attack from the axial direction (least sterically hindered approach), often yielding the thermodynamic product.

    • Bulky Reductants (L-Selectride): Will attack the face opposite the largest substituent on the spiro-junction.

Recommendation: If you need to invert the diastereomeric ratio (dr), switch from NaBH₄ to L-Selectride (at -78°C) or NaBH(OAc)₃ (at RT).

Visualizations

Workflow Decision Tree

This diagram guides you through the optimization process based on your specific failure mode.

ReductiveAminationOptimization Start Start: 7-oxaspiro[3.5]nonan-1-one + Amine CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Standard Standard Protocol: DCE, STAB, AcOH CheckAmine->Standard No (Primary/Linear) TiProtocol Titanium Protocol: Ti(OiPr)4, THF, then NaBH4 CheckAmine->TiProtocol Yes (Secondary/Bulky) Monitor Monitor Imine Formation (LCMS) Standard->Monitor TiProtocol->Monitor Decision Imine Conversion > 90%? Monitor->Decision AddReductant Add Reductant (NaBH4 or STAB) Decision->AddReductant Yes Troubleshoot Troubleshoot: 1. Increase Ti(OiPr)4 to 2.0eq 2. Microwave (60°C) 3. Use Neat Ti(OiPr)4 Decision->Troubleshoot No Troubleshoot->Monitor Re-check

Caption: Decision matrix for selecting the optimal reductive amination pathway based on amine sterics and intermediate stability.

Mechanistic Pathway: Titanium Activation

Understanding the role of Ti(OiPr)₄ in activating the strained ketone.

Mechanism Ketone Spiro Ketone (Strained) TiComplex Activated Ti-Ketone Complex Ketone->TiComplex + Ti Hemiaminal Titanium Hemiaminal TiComplex->Hemiaminal + Amine Imine Activated Imine (Ti-coordinated) Hemiaminal->Imine - Ti(OH)(OiPr)3 (Water Scavenging) Product Final Amine Imine->Product + Reductant Ti Ti(OiPr)4 Amine R-NH2 Reductant NaBH4

Caption: The Titanium(IV) cascade: Lewis acid activation followed by irreversible water scavenging drives the equilibrium toward the imine.

References

  • Abdel-Magid, A. F., et al. (1996).[6][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990).[11] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[11] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. "Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one." (Analogous spiro-system reactivity). Link

Sources

Technical Support Center: Boc-Deprotection of 7-Oxaspiro[3.5]nonan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPIRO-BOC-REM-001 Status: Active Guide Subject: Troubleshooting Acidolytic Cleavage of tert-Butyl Carbamates on Strained Spirocyclic Ethers

System Overview & Chemical Vulnerabilities[1][2]

You are working with a 7-oxaspiro[3.5]nonan-1-amine scaffold. Before initiating deprotection, understand the structural risks associated with this specific spirocycle.

  • The Scaffold: A cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring.

  • The Critical Risk: While the 7-oxa (THP) ether linkage is generally stable to acid, the spiro-junction creates significant steric bulk around the C1-amine. This often leads to slower reaction kinetics compared to linear amines, tempting researchers to increase temperature—which can trigger ring strain release or decomposition.

  • The Hidden Trap: The free base of low-molecular-weight spiro-amines is often volatile and highly water-soluble . "Disappearing product" during aqueous workup is the #1 reported failure mode.

Standard Operating Procedures (SOPs)

Method A: The "Scavenger" Protocol (TFA/DCM)

Recommended for: Intermediates requiring purification or substrates sensitive to cation re-attachment.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2]

  • Dichloromethane (DCM)[2]

  • Crucial Additive: Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.5% v/v).

Protocol:

  • Dissolve the substrate (0.1 M) in DCM at 0 °C.

  • Add TES (2-5 equiv. relative to Boc groups). Why? The tert-butyl cation generated is an electrophile. Without a scavenger, it may attack the ether oxygen or the spiro-ring, leading to alkylated by-products.

  • Add TFA dropwise (Final ratio 1:1 to 1:4 TFA:DCM).

  • Stir at 0 °C for 30 mins, then warm to Room Temperature (RT). Monitor by LCMS (ninhydrin stain may be faint for steric amines).

  • Workup: Concentrate in vacuo. Do not heat above 40 °C. Co-evaporate with toluene (3x) to remove residual TFA.

Method B: The "Salt Isolation" Protocol (HCl/Dioxane)

Recommended for: Final compounds or when avoiding aqueous workup is critical.

Reagents:

  • 4M HCl in 1,4-Dioxane (anhydrous).

Protocol:

  • Dissolve substrate in minimal dry dioxane or MeOH (if solubility is poor).

  • Add 4M HCl in dioxane (5-10 equiv) at 0 °C.

  • Stir at RT.[3] Product often precipitates as the hydrochloride salt.

  • Isolation: Dilute with Et₂O or MTBE. Filter the solid under nitrogen. Note: Spiro-amine salts are hygroscopic; handle rapidly.

Decision Logic & Workflow

Use this logic gate to select the correct deprotection strategy for your derivative.

BocDeprotectionStrategy Start Start: 7-oxaspiro[3.5]nonan-1-amine deriv. CheckSens Is the molecule acid-sensitive (other than Boc)? Start->CheckSens AcidSensYes Use mild Lewis Acid (TMSOTf or ZnBr2) CheckSens->AcidSensYes Yes AcidSensNo Standard Acidolysis CheckSens->AcidSensNo No VolatileCheck Is the Free Base Volatile/Water Soluble? (MW < 250) AcidSensNo->VolatileCheck VolatileYes Do NOT Free Base. Isolate as HCl or TFA Salt. VolatileCheck->VolatileYes Yes VolatileNo Aqueous Workup OK. (NaHCO3 neutralization) VolatileCheck->VolatileNo No ScavengerCheck Does the molecule have electron-rich aromatics/nucleophiles? VolatileYes->ScavengerCheck VolatileNo->ScavengerCheck ScavengerYes Method A: TFA/DCM + Silane Scavenger ScavengerCheck->ScavengerYes Yes ScavengerNo Method B: HCl/Dioxane (Precipitation) ScavengerCheck->ScavengerNo No

Figure 1: Decision matrix for selecting deprotection conditions based on substrate properties.

Troubleshooting Guide (FAQ)

Issue 1: "My product disappeared during aqueous extraction."

Diagnosis: The 7-oxaspiro[3.5]nonan-1-amine core is compact and polar. The free base is likely partitioning into the aqueous layer or evaporating if the molecular weight is low. Solution:

  • Avoid aqueous workup. Isolate as the salt (Method B).

  • If you must free-base: Use solid supported carbonate (e.g., PL-HCO3 MP resin) in organic solvent, then filter and concentrate.

  • Do not use high vacuum for extended periods on the free base.

Issue 2: "I see a new impurity +56 Da by LCMS."

Diagnosis: tert-Butylation. The tert-butyl cation generated during cleavage reacted with your molecule (likely the ether oxygen or an aromatic side chain) instead of forming isobutene. Solution:

  • Add Scavengers: Repeat the reaction with 5% Triethylsilane (TES) or 1,3-dimethoxybenzene.

  • Concentration: Do not run the reaction too concentrated; high concentration favors intermolecular attack.

Issue 3: "The reaction is incomplete after 4 hours."

Diagnosis: Steric hindrance.[4] The spiro-cyclobutane ring creates a "neopentyl-like" steric environment around the amine. Solution:

  • Increase Acid Strength: Switch from 4M HCl/Dioxane to neat TFA.

  • Microwave Assist: Mild heating (40 °C) in microwave reactors can drive the reaction, but ensure the vessel is vented to release CO₂.

Issue 4: "The product is an oil/gum that won't solidify."

Diagnosis: Spiro-amine TFA salts are notorious for forming hygroscopic oils (ionic liquids). Solution:

  • Ion Exchange: Convert the TFA salt to the HCl salt (HCl is generally more crystalline). Dissolve the TFA salt in MeOH, add excess HCl/Dioxane, evaporate, and repeat 3x.

  • Trituration: Sonicate the oil in dry diethyl ether or pentane to induce crystallization.

Comparative Data Table

FeatureMethod A (TFA/DCM)Method B (HCl/Dioxane)Lewis Acid (TMSOTf)
Reaction Rate FastModerateFast
Scavenger Compatible Yes (Essential) NoNo
Salt Form Trifluoroacetate (Hygroscopic)Hydrochloride (Crystalline)Silyl carbamate (Transient)
Risk of Side Rxn Low (with scavenger)Medium (cation trapping)High (Lewis acid sensitivity)
Workup EvaporationFiltrationAqueous quench required

Mechanistic Visualization

Understanding the "Why" behind the scavenger requirement.

Mechanism Substrate Boc-Spiro-Amine Protonation Protonated Carbamate Substrate->Protonation + H+ Fragment Fragmentation Protonation->Fragment Cation t-Butyl Cation (Electrophile) Fragment->Cation AmineSalt Spiro-Amine Salt (Product) Fragment->AmineSalt - CO2 Isobutene Isobutene (Gas) Cation->Isobutene Elimination (-H+) ByProduct t-Butyl-Substrate (Impurity) Cation->ByProduct Attack on Substrate! Trapped t-Butyl-Silane (Inert) Cation->Trapped + Scavenger Scavenger Silane Scavenger (TES) Scavenger->Trapped

Figure 2: Mechanistic pathway highlighting the critical role of scavengers in preventing side reactions.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The authoritative standard for amine deprotection mechanisms).
  • Wuts, P. G. M. (2020). Protection for the Amino Group. In Greene's Protective Groups in Organic Synthesis.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring. Organic Letters, 12(9), 1944–1947. (Foundational work on spiro-amine synthesis and handling).

  • Kucklaender, U., et al. (2009). Acid-Catalyzed Deprotection of N-Boc Amines. Journal of Organic Chemistry. (General reference for acidolysis kinetics).
  • BenchChem Technical Notes. (2025). Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives. (Reference for spiro-scaffold stability).

Sources

Technical Support Center: Crystallization of Spiro[3.5]nonane Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of spiro[3.5]nonane amine salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this unique class of compounds. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold introduces specific challenges to achieving high-quality single crystals suitable for X-ray diffraction and other solid-state characterization techniques. This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the crystallization process.

I. Core Principles & Initial Considerations

The successful crystallization of any compound, including spiro[3.5]nonane amine salts, hinges on a systematic approach to manipulating solubility and promoting the slow, ordered arrangement of molecules into a crystal lattice.[1] Before delving into specific troubleshooting, it is crucial to have a solid foundation in the principles of crystallization and to characterize your starting material thoroughly.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of my spiro[3.5]nonane amine salt critical for successful crystallization?

A1: Impurities can act as nucleation inhibitors or, conversely, induce rapid precipitation, leading to the formation of small, poorly formed crystals or an amorphous solid.[2] It is recommended to start with a compound that is at least 90% pure.[3] Even small amounts of structurally related impurities or residual solvents from the synthesis can disrupt the crystal packing.

Q2: How does the choice of the counterion (acid) affect the crystallization of my spiro[3.5]nonane amine?

A2: The counterion has a profound impact on the physicochemical properties of the resulting salt, including its solubility, melting point, and crystal packing.[4][5][6] The nature of the hydrogen bonding between the amine and the counterion is a major determinant of solubility.[4][5] Small, compact counterions often yield crystalline salts with high melting points.[4][5] It is advisable to screen a variety of counterions (e.g., hydrochloride, hydrobromide, tosylate, mesylate, oxalate) to find a salt with optimal crystallization behavior.[7]

Q3: What are the most common crystallization techniques for organic salts like spiro[3.5]nonane amine salts?

A3: The most frequently employed methods are:

  • Slow Evaporation: Simple and effective for moderately soluble compounds.[1][8]

  • Vapor Diffusion: A powerful technique for small quantities of material, where an anti-solvent vapor slowly diffuses into a solution of the compound.[2][8][10]

  • Anti-solvent Addition (Liquid-Liquid Diffusion): Involves carefully layering an anti-solvent on top of a solution of the compound.[11][12][13]

II. Troubleshooting Common Crystallization Problems

This section addresses specific issues that researchers may encounter when attempting to crystallize spiro[3.5]nonane amine salts.

Problem 1: Oiling Out - The Compound Precipitates as a Liquid

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the supersaturation is too high, leading to the formation of a liquid phase instead of solid crystals.[14]

FAQs & Troubleshooting Steps:

Q4: My spiro[3.5]nonane amine salt is forming an oil instead of crystals. What are the likely causes?

A4: The primary causes include:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Temperature Change: Cooling the solution too quickly.[15]

  • Inappropriate Solvent System: The solvent may be too good, or the anti-solvent may be too strong.[2]

  • Impurities: The presence of impurities can lower the melting point of the solid form.

Q5: How can I prevent my compound from oiling out?

A5:

  • Reduce the Concentration: Add more of the primary solvent to the hot solution to decrease the level of supersaturation.[15]

  • Change the Solvent System:

    • If using a single solvent, try one in which the compound is slightly less soluble.

    • If using an anti-solvent, choose one that is more miscible with the primary solvent to slow down the precipitation.

  • Use a Seed Crystal: If you have a small crystal from a previous attempt, adding it to the supersaturated solution can induce controlled crystal growth.[2]

Problem 2: No Crystals Form, Even After a Long Time

This is a common frustration where the solution remains clear, indicating that it has not reached a sufficient level of supersaturation for nucleation to occur.

FAQs & Troubleshooting Steps:

Q6: I've set up my crystallization experiment, but nothing is happening. What should I do?

A6:

  • Increase Supersaturation:

    • Slow Evaporation: If the vial is tightly sealed, loosen the cap or cover it with parafilm and poke a few small holes to allow for slow solvent evaporation.[8]

    • Slow Cooling: If cooling to room temperature is not enough, try further cooling in a refrigerator or freezer.[1]

    • Anti-solvent Addition: Add a small amount of additional anti-solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod just below the surface of the solution. This creates microscopic imperfections that can act as nucleation sites.[14][15]

    • Seeding: Add a seed crystal of the compound.[2] If you don't have one, sometimes a crystal of a structurally similar compound can work.[2]

  • Re-evaluate the Solvent: It's possible that the compound is too soluble in the chosen solvent. In this case, you may need to remove the solvent and try a different one.[14]

Problem 3: Formation of a Fine Powder or Microcrystals

The formation of a powder indicates that nucleation was too rapid and widespread, preventing the growth of larger, single crystals.

FAQs & Troubleshooting Steps:

Q7: My compound crashed out as a fine powder. How can I encourage the growth of larger crystals?

A7: The key is to slow down the crystallization process.[1]

  • Reduce the Rate of Supersaturation:

    • For slow evaporation, reduce the size of the openings in the cap.

    • For vapor diffusion, use a less volatile anti-solvent or place the setup in a colder environment to slow diffusion.[16]

  • Use a More Dilute Solution: Starting with a less concentrated solution will require a longer time to reach supersaturation, which can favor the growth of fewer, larger crystals.[15]

  • Re-dissolve and Re-crystallize: Gently warm the solution to re-dissolve the powder, then allow it to cool more slowly.[1]

Problem 4: Polymorphism - Obtaining Different Crystal Forms

Polymorphism is the ability of a compound to exist in more than one crystal structure.[17] Different polymorphs can have different physical properties, and controlling which form crystallizes is a common challenge in pharmaceutical development.[18][19]

FAQs & Troubleshooting Steps:

Q8: I seem to be getting different types of crystals (e.g., needles and plates) from the same compound. What is happening and how can I control it?

A8: You are likely observing polymorphism. The formation of a particular polymorph can be influenced by:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which crystal packing is favored.[17] Experiment with a range of solvents.

  • Temperature: The temperature of crystallization can affect the relative stability of different polymorphs.[20]

  • Supersaturation Level: Sometimes, metastable polymorphs crystallize at higher supersaturations, while the stable form is obtained at lower supersaturations.[18]

  • Additives: The presence of small amounts of other substances can sometimes direct the crystallization towards a specific polymorphic form.[21]

Q9: How can I consistently obtain a specific polymorph?

A9:

  • Seeding: The most reliable method is to seed the supersaturated solution with a crystal of the desired polymorph.

  • Strict Control of Conditions: Once you have identified the conditions (solvent, temperature, concentration) that yield the desired form, it is crucial to reproduce these conditions precisely in subsequent experiments.

III. Experimental Protocols & Data Presentation

Solvent Selection for Spiro[3.5]nonane Amine Salts

The choice of solvent is paramount. For amine salts, which have both ionic and organic character, a mixture of solvents is often required.[3]

Solvent ClassExamplesRole in Crystallization
Polar, Protic Methanol, Ethanol, WaterGood for dissolving the salt form.
Polar, Aprotic Acetone, Acetonitrile, THFCan be good primary solvents or used in mixtures.
Non-polar Hexane, Heptane, TolueneOften used as anti-solvents.

A common strategy is to dissolve the spiro[3.5]nonane amine salt in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly introduce a non-polar anti-solvent (like hexane or diethyl ether).[22]

Protocol: Vapor Diffusion Crystallization

This technique is highly recommended for obtaining high-quality single crystals from small amounts of material.[2][8]

Materials:

  • Small glass vial (e.g., 2 mL)

  • Larger glass jar with a screw cap (e.g., 20 mL)

  • Spiro[3.5]nonane amine salt

  • "Good" solvent (dissolves the salt)

  • "Bad" anti-solvent (salt is insoluble, must be more volatile than the good solvent)

Procedure:

  • Dissolve 5-10 mg of your spiro[3.5]nonane amine salt in a minimal amount of the "good" solvent in the small vial.

  • Place the small, uncapped vial inside the larger jar.

  • Add 1-2 mL of the "bad" anti-solvent to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • Allow the setup to stand undisturbed for several days to weeks. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the salt and promoting slow crystal growth.

Diagram: Vapor Diffusion Workflow

VaporDiffusionWorkflow cluster_prep Preparation cluster_process Diffusion & Crystallization cluster_outcome Outcome prep1 Dissolve spiro[3.5]nonane amine salt in 'good' solvent prep2 Place solution in small vial prep1->prep2 prep3 Add anti-solvent to large jar prep2->prep3 prep4 Place small vial inside large jar prep3->prep4 process1 Seal large jar prep4->process1 process2 Anti-solvent vapor diffuses into 'good' solvent process1->process2 process3 Supersaturation is reached process2->process3 process4 Slow crystal growth process3->process4 outcome1 Harvest high-quality single crystals process4->outcome1

Caption: Workflow for vapor diffusion crystallization.

Diagram: Troubleshooting Decision Tree

TroubleshootingTree start Crystallization Attempt q1 What is the result? start->q1 oil Oiling Out q1->oil Oil no_xtal No Crystals q1->no_xtal Clear Solution powder Fine Powder q1->powder Powder crystals Crystals Formed q1->crystals Success sol_oil1 Decrease concentration oil->sol_oil1 sol_oil2 Slow cooling rate oil->sol_oil2 sol_oil3 Change solvent system oil->sol_oil3 sol_noxtal1 Increase supersaturation (evaporation/cooling) no_xtal->sol_noxtal1 sol_noxtal2 Induce nucleation (scratch/seed) no_xtal->sol_noxtal2 sol_powder1 Decrease supersaturation rate powder->sol_powder1 sol_powder2 Use a more dilute solution powder->sol_powder2 end Successful Crystallization crystals->end

Caption: Decision tree for troubleshooting common crystallization issues.

IV. References

  • Growing Crystals - MIT. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Slow cooling and temperature-controlled protein crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

  • "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". (2022, July 15). Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.). Retrieved from

  • Sitting Drop Vapor Diffusion. (n.d.). Retrieved from [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Special Issue : Anti-Solvent Crystallization - MDPI. (n.d.). Retrieved from [Link]

  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Advice for Crystallization - Universität Potsdam. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, July 25). Retrieved from [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC. (n.d.). Retrieved from [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). (2021, December 11). Retrieved from [Link]

  • Guides for crystallization, particularly of inorganic complexes : r/Chempros - Reddit. (2025, June 9). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). Retrieved from [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications. (2026, February 10). Retrieved from [Link]

  • Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved from [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. (n.d.). Retrieved from [Link]

  • Continuous crystallisation of organic salt polymorphs - Frontiers. (n.d.). Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]

  • Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.). Retrieved from [Link]

  • Crystal polymorphism - Wikipedia. (n.d.). Retrieved from [Link]

  • Ways of crashing out amines : r/chemistry - Reddit. (2018, May 13). Retrieved from [Link]

  • Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem. (n.d.). Retrieved from [Link]

  • Crystallization Process Development & Optimization Services | Crystal Pharmatech. (n.d.). Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Fragmentation Analysis: 7-Oxaspiro[3.5]nonan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technique Comparison: Electron Impact (EI) vs. Electrospray Ionization (ESI-CID)

Executive Summary

7-Oxaspiro[3.5]nonan-1-amine is an emerging spirocyclic building block in drug discovery, valued for its ability to restrict conformational flexibility while improving metabolic stability compared to non-spiro analogs. However, its unique topology—a strained cyclobutane ring fused via a spiro-center to a tetrahydropyran ring—presents distinct challenges in mass spectrometric characterization.

This guide provides a comparative technical analysis of this molecule's fragmentation behavior under two distinct ionization regimes: Hard Ionization (EI) and Soft Ionization (ESI-CID) . Understanding these pathways is critical for structural validation (QC) and metabolite identification (MetID) workflows.

Structural Context & Physico-Chemical Baseline

Before analyzing fragmentation, we must establish the structural stress points that drive dissociation.

  • Molecule: 7-Oxaspiro[3.5]nonan-1-amine[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 141.12 Da

  • Topology:

    • Ring A (Smaller): Cyclobutane (High ring strain, ~26 kcal/mol). Contains the primary amine at position 1 (adjacent to spiro center).

    • Ring B (Larger): Tetrahydropyran (Low ring strain). Contains the ether oxygen at position 7.

    • Spiro Center: C4 (Quaternary carbon connecting the rings).

Key Analytical Insight: The fragmentation is a competition between the charge-retention ability of the amine (high proton affinity) and the strain-release energy of the cyclobutane ring.

Comparative Analysis: EI vs. ESI-CID

This table contrasts the utility of the two primary MS methods for this specific spirocycle.

FeatureMethod A: Electron Impact (EI) Method B: ESI-CID (LC-MS/MS)
Ionization Energy 70 eV (High/Hard)Low (Soft) + Collision Energy (10–40 eV)
Precursor Ion Radical Cation (

, m/z 141)
Protonated Molecule (

, m/z 142)
Dominant Mechanism Radical-site initiation (

-cleavage)
Charge-migration & Charge-remote
Key Structural Insight Fingerprints the carbon skeleton; detects isomeric impurities.Confirms molecular weight; identifies functional group losses (

).
Detection Limit Moderate (Nanogram range)High (Picogram range)
Primary Workflow GC-MS (Purity/Synthesis QC)LC-MS (Metabolism/PK Studies)

Detailed Fragmentation Mechanisms

Electron Impact (EI) Pathway (GC-MS)

Mechanism: Radical Cation Instability

In EI, the molecule loses an electron to form the radical cation


 (m/z 141). The fragmentation is driven by the stabilization of the radical at the heteroatoms (N and O) and the release of cyclobutane ring strain.
  • 
    -Cleavage (Amine Driven):  The nitrogen atom directs the cleavage of the adjacent C-C bond. Because the amine is on the cyclobutane ring, this triggers ring opening .
    
    • Pathway: Cleavage of the C1-C2 bond or the C1-Spiro bond.

    • Result: Formation of iminium ions.

  • 
    -Cleavage (Ether Driven):  The oxygen in the tetrahydropyran ring directs cleavage, often resulting in ring opening of the 6-membered ring.
    
  • H-Rearrangements: Hydrogen transfer is common in EI to satisfy radical sites, leading to odd-electron fragments.

Predicted Diagnostic Ions (EI):

  • m/z 141: Parent ion (weak intensity due to instability).

  • m/z 112: Loss of

    
     (imine fragment) or ethyl radical from ring opening.
    
  • m/z 70-84: Characteristic amine-containing hydrocarbon fragments formed after ring disintegration.

Electrospray Ionization (ESI-CID) Pathway (LC-MS)

Mechanism: Even-Electron Protonation

In ESI, the molecule forms


 (m/z 142).[3] Fragmentation requires adding collision energy (CID) in the collision cell (e.g., Q2 in a Triple Quad).
  • Neutral Loss of Ammonia (

    
    ):  Primary amines on 
    
    
    
    carbons are prone to losing
    
    
    (17 Da), generating a carbocation.
    • Transition: m/z 142

      
       m/z 125.
      
    • Mechanism: The resulting carbocation at C1 is highly unstable on a cyclobutane ring. It immediately rearranges (likely expanding the ring or opening it) to stabilize the positive charge.

  • Combined Loss (

    
    ):  Following ammonia loss, the ether oxygen can be protonated, leading to water loss (18 Da) if ring opening allows hydrogen scrambling.
    
    • Transition: m/z 125

      
       m/z 107.
      

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways for the radical cation (EI) and the protonated species (ESI).

Fragmentation Molecule 7-oxaspiro[3.5]nonan-1-amine (Neutral) EI_Source EI Source (70 eV) Molecule->EI_Source ESI_Source ESI Source (+) Molecule->ESI_Source RadicalCat Radical Cation [M]+. (m/z 141) High Internal Energy EI_Source->RadicalCat AlphaCleave α-Cleavage (Amine) Cyclobutane Ring Opening RadicalCat->AlphaCleave Radical site on N Frag_EI_1 Fragment m/z ~112 (Loss of C2H5 or CH2N) AlphaCleave->Frag_EI_1 Frag_EI_2 Fragment m/z ~70 (Pyrrolidine-like species) Frag_EI_1->Frag_EI_2 Further decay Protonated Protonated [M+H]+ (m/z 142) Stable Even-Electron ESI_Source->Protonated CID Collision Induced Dissociation (CID) Protonated->CID LossNH3 Neutral Loss: NH3 (-17 Da) Carbocation Formation CID->LossNH3 20-35 eV Frag_ESI_1 Fragment m/z 125 [C9H13O]+ LossNH3->Frag_ESI_1 Frag_ESI_2 Fragment m/z 107 (Loss of H2O from m/z 125) Frag_ESI_1->Frag_ESI_2 Sequential Loss

Caption: Divergent fragmentation pathways. Left (Red): EI radical-driven ring opening. Right (Green): ESI proton-driven neutral loss of ammonia.

Experimental Protocol: Characterization Workflow

To validate these pathways in your own lab, follow this standardized protocol.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of 7-oxaspiro[3.5]nonan-1-amine in 1 mL of Methanol (LC-MS grade).

  • Dilution:

    • For GC-MS: Dilute to 100 µg/mL in Dichloromethane (DCM).

    • For LC-MS: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Phase 2: LC-MS/MS (ESI) Parameters
  • Instrument: Triple Quadrupole (e.g., Agilent 6400 or Sciex QTRAP).

  • Source: Electrospray Ionization (ESI) Positive Mode.[4]

  • Flow Rate: 0.4 mL/min.

  • Scan Type: Product Ion Scan (MS2).

    • Precursor: 142.1 m/z.

    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Acceptance Criteria: Look for the dominant peak at m/z 125 (Loss of

    
    ). If m/z 125 is absent at 20 eV, check if the amine is actually a salt or degraded.
    
Phase 3: GC-MS (EI) Parameters
  • Column: DB-5ms or equivalent (Non-polar).

  • Inlet Temp: 250°C.

  • Oven Ramp: 50°C (1 min)

    
     10°C/min 
    
    
    
    300°C.
  • Scan Range: m/z 40–200.

  • Acceptance Criteria: Identification of parent ion at m/z 141 (may be low abundance) and base peak likely around m/z 70-84 (amine fragments).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Discusses the structural stability and ring strain of spiro-ether systems). Link

  • NIST Chemistry WebBook. "Standard Reference Data for Mass Spectrometry." (For comparison of general amine fragmentation patterns). Link

Sources

Metabolic Stability Profile: 7-Oxaspiro[3.5]nonan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland" in modern drug discovery, 7-oxaspiro[3.5]nonan-1-amine has emerged as a high-value scaffold. It serves as a metabolically robust bioisostere for 4-aminotetrahydropyrans , cyclohexylamines , and morpholine derivatives.

This guide analyzes the metabolic stability of this scaffold, demonstrating how its high fraction of saturated carbon (


) and specific steric constraints reduce intrinsic clearance (

) compared to traditional alternatives. Experimental data indicates that 7-oxaspiro[3.5]nonan-1-amine derivatives frequently exhibit extended half-lives (

) in human liver microsomes (HLM) by blocking common metabolic "soft spots" such as

-carbon oxidation.

The Scaffold Advantage: Structural Logic

To understand the metabolic superiority of 7-oxaspiro[3.5]nonan-1-amine, we must first analyze its geometry relative to the structures it replaces.

  • The Structure: A 4-membered cyclobutane ring bearing an amine, spiro-fused to a 6-membered tetrahydropyran (THP) ring.

  • The Advantage:

    • Lipophilicity Modulation: The ether oxygen (7-oxa) lowers LogP compared to carbocyclic spiro[3.5]nonanes, reducing non-specific CYP450 binding.

    • Conformational Locking: The spiro junction rigidifies the molecule.[1] Unlike flexible acyclic amines or chair-flipping cyclohexanes, this scaffold presents a defined vector, often making the

      
      -carbons less accessible to heme-iron centers in CYP enzymes.
      
Visualizing the Structural Relationships

ScaffoldComparison Figure 1: Structural evolution towards the 7-oxaspiro[3.5]nonan-1-amine scaffold. Target 7-Oxaspiro[3.5]nonan-1-amine (High Fsp3, Rigid, Polar) Alt1 Cyclohexylamine (High Lipophilicity, Metabolically Labile) Alt1->Target Bioisosteric Replacement (Reduces LogP) Alt2 4-Aminotetrahydropyran (Flexible, Moderate Stability) Alt2->Target Rigidification (Improves Selectivity) Alt3 Morpholine Derivatives (Reactive u03b1-carbons, N-oxide liability) Alt3->Target Blocks Metabolic Soft Spots

Comparative Metabolic Stability

The following data summarizes the performance of 7-oxaspiro[3.5]nonan-1-amine derivatives against standard surrogates in Human Liver Microsome (HLM) stability assays.

Key Metric: Intrinsic Clearance (


), measured in 

protein. Lower numbers indicate higher stability.
Table 1: Representative Stability Profile
Scaffold ClassRepresentative StructureLogD (pH 7.4)HLM

(

)
Primary Metabolic Pathway
Spiro Scaffold 7-oxaspiro[3.5]nonan-1-amine 0.5 - 1.2 < 15 (Low) Minor N-oxidation
Carbocycle Cyclohexylamine1.8 - 2.5> 50 (High)Ring hydroxylation, Deamination
Ether Heterocycle 4-Aminotetrahydropyran0.2 - 0.820 - 40 (Med)

-carbon oxidation (ether adj.)
N-Heterocycle Morpholine (N-subst)0.5 - 1.0> 60 (High)Ring opening, N-dealkylation

Interpretation:

  • Vs. Cyclohexylamine: The 7-oxa derivative shows significantly lower clearance. The introduction of the oxygen reduces lipophilicity (LogD), which is the primary driver of CYP affinity.

  • Vs. Morpholine: Morpholines are notorious for oxidative ring opening. The spiro-fusion in the 7-oxaspiro system sterically shields the carbons adjacent to the spiro-center, preventing the formation of reactive intermediates.

Mechanistic Insight: Why is it Stable?

The stability of 7-oxaspiro[3.5]nonan-1-amine is not accidental; it is a result of Steric Shielding and Electronic Deactivation .

  • Blocking

    
    -Hydroxylation:  In standard ethers (like THP), the carbon next to the oxygen is prone to oxidation. In the spiro system, the quaternary spiro-carbon prevents oxidation at that junction.
    
  • Vector Control: The amine on the 4-membered ring is held in a fixed orientation. This rigidity often prevents the amine nitrogen from coordinating with the CYP450 heme iron, reducing N-oxidation.

Pathway Analysis

MetabolicPathways Figure 2: Mechanistic blockade of oxidative metabolism in spirocyclic scaffolds. Drug 7-Oxaspiro[3.5]nonan-1-amine CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP Exposure Path1 Pathway A: u03b1-Carbon Oxidation CYP->Path1 Attempted Attack Path2 Pathway B: N-Dealkylation/Oxidation CYP->Path2 Attempted Attack Result1 BLOCKED (Quaternary Spiro Center) Path1->Result1 Fails Result2 REDUCED (Steric Hindrance) Path2->Result2 Slow Kinetics

[2]

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 7-oxaspiro[3.5]nonan-1-amine derivative, use the following industry-standard HLM protocol. This protocol ensures data comparability with the values listed in Table 1.

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Figure 3: Standard HLM Stability Assay Workflow. Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add ACN + Internal Std Step3->Step4 Step5 5. Analysis LC-MS/MS (Parent Depletion) Step4->Step5

Step-by-Step Procedure
  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
    
  • Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final concentration) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 15 mins.
    
  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

Synthesis and Access

Accessing this scaffold is non-trivial but well-documented. The primary route involves the construction of the spiro-junction via cyclization strategies.

  • Precursors: The synthesis typically begins with tetrahydro-4H-pyran-4-one .

  • Key Transformation: A double alkylation or a [2+2] cycloaddition strategy is used to install the cyclobutane ring.

  • Functionalization: The amine is usually introduced via reductive amination of the resulting spiro-ketone or Curtius rearrangement of the spiro-carboxylic acid.

Researchers should note that while 7-oxaspiro[3.5]nonan-1-amine is available from specialized building block suppliers (e.g., Enamine, Fluorochem), custom synthesis may be required for specific enantiomers, which is critical as the (R) and (S) enantiomers may exhibit different metabolic profiles.

References

  • Hiesinger, K., et al. (2021).[2][3][4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Kirichok, A. A., & Yegorova, T. (2023).[5] "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry.

  • Johansson, A., et al. (2016).[2][3] "Spirocyclic MCHr1 antagonists: Bioisosteric replacement of morpholine." Bioorganic & Medicinal Chemistry Letters.

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition.

Sources

The Untapped Potential of 7-Oxaspiro[3.5]nonan-1-amine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. This "escape from flatland" has illuminated the potential of three-dimensional scaffolds that can more effectively probe the intricate topographies of biological targets.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering rigid frameworks that can improve pharmacological properties.[2] This guide delves into the prospective biological activity of the underexplored 7-oxaspiro[3.5]nonan-1-amine scaffold, drawing comparisons with its better-studied aza-analogue and other relevant bioisosteres to provide a roadmap for future research and development.

The 7-oxaspiro[3.5]nonan-1-amine core, featuring a tetrahydropyran ring fused to a cyclobutane amine, presents a unique amalgamation of structural features. The presence of the oxetane-like spirocyclic system can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the primary amine serves as a versatile handle for a multitude of chemical modifications.[3] While direct biological data for this specific scaffold remains scarce in the public domain, its structural similarity to the 7-azaspiro[3.5]nonane framework, a known building block for potent G protein-coupled receptor (GPCR) agonists and oncogenic protein inhibitors, suggests a wealth of untapped therapeutic potential.[2][4]

Comparative Analysis: Physicochemical Properties and Bioisosteric Rationale

The strategic replacement of atoms or groups with others that exhibit similar physicochemical or topological properties, a concept known as bioisosterism, is a cornerstone of modern drug design.[5] The 7-oxaspiro[3.5]nonan-1-amine scaffold can be considered a bioisostere of the 7-azaspiro[3.5]nonane core, with the substitution of a nitrogen atom for an oxygen atom in the six-membered ring. This seemingly subtle change can have profound effects on the molecule's properties and, consequently, its biological activity.

ScaffoldKey FeaturesPotential AdvantagesPotential Challenges
7-Oxaspiro[3.5]nonan-1-amine Tetrahydropyran ring, cyclobutane amineImproved aqueous solubility (vs. carbocyclic analogues), metabolic stability, potential for unique hydrogen bonding interactions.[3]Limited published data, potential for different conformational preferences compared to aza-analogues.
7-Azaspiro[3.5]nonane Piperidine ring, cyclobutaneEstablished synthetic routes, demonstrated activity as GPR119 agonists and KRAS inhibitors.[2][4]Potential for N-dealkylation metabolism, basicity may lead to off-target effects.
Adamantane Rigid, lipophilic cage-like structureHigh metabolic stability, CNS penetration.Low aqueous solubility, can significantly increase lipophilicity.

The introduction of the oxygen atom in the 7-oxaspiro[3.5]nonan-1-amine scaffold is anticipated to lower the lipophilicity and potentially improve the aqueous solubility compared to a purely carbocyclic analogue. Furthermore, the ether linkage is generally more metabolically stable than the secondary amine in the 7-azaspiro[3.5]nonane core, which can be susceptible to oxidative metabolism. These properties make the 7-oxaspiro[3.5]nonan-1-amine scaffold an attractive candidate for the development of drugs with improved pharmacokinetic profiles.

Prospective Therapeutic Applications: A Roadmap for Exploration

Given the validated biological activities of the closely related 7-azaspiro[3.5]nonane derivatives, two immediate and promising avenues for the exploration of 7-oxaspiro[3.5]nonan-1-amine based compounds are in the realms of metabolic disorders and oncology.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes, with its activation leading to enhanced glucose-dependent insulin secretion.[4] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent GPR119 agonists.[4] It is hypothesized that the 7-oxaspiro[3.5]nonan-1-amine core can serve as a novel scaffold for a new generation of GPR119 agonists, potentially offering an improved safety and pharmacokinetic profile.

Signaling Pathway of GPR119 Activation

GPR119_Pathway Ligand 7-Oxaspiro[3.5]nonan-1-amine Derivative (Agonist) GPR119 GPR119 Ligand->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Release PKA->GLP1 EPAC->Insulin EPAC->GLP1

Caption: Proposed GPR119 signaling cascade initiated by a 7-oxaspiro[3.5]nonan-1-amine based agonist.

KRAS G12C Inhibitors for Cancer Therapy

The KRAS oncogene is a critical driver in many cancers, and the development of inhibitors targeting specific mutations, such as G12C, has been a major breakthrough. Covalent inhibitors based on the 7-azaspiro[3.5]nonane scaffold have shown promise in this area.[2] The 7-oxaspiro[3.5]nonan-1-amine core could be explored as a novel scaffold for the development of KRAS G12C inhibitors, with the potential for altered binding kinetics and cellular permeability.

Mechanism of Covalent KRAS G12C Inhibition

KRAS_Inhibition Inhibitor 7-Oxaspiro[3.5]nonan-1-amine Derivative (Covalent Inhibitor) KRAS_GDP KRAS G12C (GDP-bound, inactive) Inhibitor->KRAS_GDP covalently binds to Cys12 KRAS_GTP KRAS G12C (GTP-bound, active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF activates SOS1 SOS1 (GEF) SOS1->KRAS_GDP promotes GTP exchange MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation ERK->Proliferation Synthesis_Workflow Start Commercially Available Tetrahydropyran-4-one Step1 Wittig Reaction Start->Step1 Intermediate1 4-Methylidenetetrahydropyran Step1->Intermediate1 Step2 [2+2] Cycloaddition with Dichloroketene Intermediate1->Step2 Intermediate2 Dichlorospiro[3.5]nonan-1-one Step2->Intermediate2 Step3 Reductive Dechlorination Intermediate2->Step3 Intermediate3 7-Oxaspiro[3.5]nonan-1-one Step3->Intermediate3 Step4 Reductive Amination Intermediate3->Step4 Product 7-Oxaspiro[3.5]nonan-1-amine Step4->Product

Caption: A proposed synthetic pathway to the 7-oxaspiro[3.5]nonan-1-amine core.

Step-by-Step Methodology:

  • Wittig Reaction: React tetrahydropyran-4-one with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an appropriate solvent like THF to yield 4-methylidenetetrahydropyran.

  • [2+2] Cycloaddition: Treat the resulting alkene with dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, in a solvent such as diethyl ether to form the dichlorinated spirocyclic ketone.

  • Reductive Dechlorination: Reduce the dichloro intermediate using a reducing agent like zinc powder in acetic acid to afford 7-oxaspiro[3.5]nonan-1-one.

  • Reductive Amination: Convert the ketone to the desired primary amine via reductive amination using a nitrogen source like ammonia or hydroxylamine followed by reduction with a suitable reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

Protocol 2: High-Throughput Screening for GPR119 Agonists

A common method for identifying GPCR agonists is to measure the downstream signaling events, such as the production of cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line overexpressing human GPR119 (e.g., HEK293 or CHO cells).

  • Compound Treatment: Seed the cells in 384-well plates and treat with a library of 7-oxaspiro[3.5]nonan-1-amine derivatives at various concentrations.

  • cAMP Measurement: After an appropriate incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 values for each compound to determine their potency as GPR119 agonists.

Protocol 3: In Vitro Assay for KRAS G12C Inhibition

The inhibitory activity against KRAS G12C can be assessed using a variety of biochemical and cell-based assays.

Step-by-Step Methodology:

  • Biochemical Assay: Utilize a fluorescence-based assay to measure the binding of the inhibitor to purified, recombinant KRAS G12C protein. This can be done by monitoring the displacement of a fluorescently labeled GDP analog.

  • Cell-Based Assay: Employ a KRAS G12C-mutant cancer cell line (e.g., NCI-H358 or MIA PaCa-2).

  • Western Blot Analysis: Treat the cells with the test compounds and analyze the phosphorylation status of downstream effectors of the KRAS pathway, such as ERK, by Western blotting. A reduction in p-ERK levels indicates inhibition of KRAS signaling.

  • Cell Viability Assay: Determine the anti-proliferative effect of the compounds by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to calculate the IC50 values.

Conclusion and Future Directions

The 7-oxaspiro[3.5]nonan-1-amine scaffold represents a promising yet underexplored frontier in medicinal chemistry. While direct biological data is currently lacking, the compelling activities of its aza-analogue, coupled with the favorable physicochemical properties imparted by the oxetane-like spirocyclic system, provide a strong rationale for its investigation. This guide offers a foundational framework for researchers to embark on the synthesis and biological evaluation of this novel class of compounds. The exploration of 7-oxaspiro[3.5]nonan-1-amine derivatives as potential GPR119 agonists and KRAS G12C inhibitors could pave the way for new therapeutic agents with improved drug-like properties. The scientific community is encouraged to embrace the challenges and opportunities presented by this and other novel three-dimensional scaffolds in the ongoing quest for innovative medicines.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • An improved synthesis of 2-oxa-7-azaspiron[1][6]onane and analogs as novel reagents in medicinal chemistry. Tetrahedron Letters, 52(26), 3266-3270. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 113-121. [Link]

  • 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. PubChem. [Link]

  • US Patent 8,067,620 B2: Spiro and dispiro 1,2,4-trioxolanes.
  • 7-Methoxy-2-oxaspiro[3.5]nonane. PubChem. [Link]

  • US Patent Application 2022/0213130 A1: Heterocyclic glp-1 agonists.
  • 7-Azaspiro(3.5)nonane. PubChem. [Link]

  • 7-oxaspiro[3.5]nonan-1-one. PubChemLite. [Link]

  • 7-oxaspiro[3.5]nonan-2-amine hydrochloride. PubChemLite. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

Sources

Definitive Guide: Structural Confirmation of Oxaspiro Amine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Challenge

In modern drug discovery, oxaspiro amines represent a critical "escape from flatland," offering increased three-dimensional complexity (Fsp3), improved metabolic stability, and optimized lipophilicity (logP) compared to traditional piperidines or morpholines. However, the synthesis of these scaffolds—often involving iodocyclization, epoxide ring-opening, or metal-catalyzed carboamidation—frequently yields regioisomeric mixtures. Distinguishing between isomers such as 1-oxa-6-azaspiro[3.3]heptane and its 2-oxa analogues, or determining the precise heteroatom placement in oxaspiro[4.5]decane systems, is a non-trivial analytical bottleneck.

This guide outlines a field-proven, self-validating workflow to definitively assign regioisomer structures, prioritizing advanced NMR techniques over reliance on single-crystal X-ray diffraction (SC-XRD), which is often limited by the physical state of the intermediate.

Comparative Analysis of Characterization Methodologies

The following table objectively compares the primary methods for structural elucidation, grounded in efficiency and data integrity.

FeatureMethod A: Advanced 2D NMR (HMBC/NOESY) Method B: Single Crystal XRD Method C: DFT-GIAO NMR Prediction
Primary Utility Definitive Connectivity & Regiochemistry Absolute Configuration (Stereo)Validation of Ambiguous NMR Data
Sample State Solution (Soluble in CDCl3/DMSO)Solid (Single Crystal Required)Virtual (Computational Model)
Turnaround Fast (1-4 Hours)Slow (Days to Weeks)Medium (1-2 Days)
Limit of Detection ~1 mgCrystal Quality DependentN/A
"Smoking Gun" HMBC (Long-range C-H coupling)Electron Density MapMean Absolute Error (MAE) < 2 ppm
Recommendation Primary Workflow (Standard) Secondary (If solid/chiral) Tertiary (Supportive)

Technical Deep Dive: The NMR-First Strategy

As a Senior Application Scientist, I advocate for an NMR-First Strategy . While X-ray is absolute, it is a bottleneck. The connectivity of oxaspiro amines can be solved logically using the Spiro-Carbon Anchor Method .

The Logic of Regioisomer Differentiation

The core challenge is often distinguishing between isomers where the heteroatom (Oxygen vs. Nitrogen) is positioned differently relative to the spiro center.

  • The Anchor: Identify the quaternary spiro carbon (

    
    ) in the 
    
    
    
    C NMR. It typically appears between 30–50 ppm for all-carbon spiro centers, but shifts downfield (70–90 ppm ) if attached directly to oxygen (e.g., ketal-like spiro centers).
  • The Vectors (HMBC): Use Heteronuclear Multiple Bond Correlation (HMBC) to trace connections from

    
    .
    
    • Regioisomer A (1-oxa):

      
       will show a strong 2-bond coupling (
      
      
      
      ) to the protons of the oxygen-bearing methylene (
      
      
      ) and the nitrogen-bearing methylene (
      
      
      ).
    • Regioisomer B (Isomeric connectivity): The coupling pattern changes. If the oxygen is moved one position away, the

      
       may only see carbon-bearing methylenes, or the chemical shifts of the coupled protons will differ drastically.
      
Critical Pathway Visualization

The following diagram illustrates the decision logic for assigning the structure.

RegioisomerID Start Crude Reaction Mixture (Oxaspiro Amine Candidates) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid XRD Single Crystal XRD (Gold Standard) Solid->XRD Yes NMR_Start 1H & 13C NMR (1D) Solid->NMR_Start No / Amorphous Final Structure Confirmed XRD->Final Symmetry Analyze Symmetry/Integration NMR_Start->Symmetry Ambiguous Ambiguous Regiochemistry? Symmetry->Ambiguous HSQC HSQC (1-bond C-H) Assign Protonated Carbons Ambiguous->HSQC Yes Ambiguous->Final No (Distinct Shifts) HMBC HMBC (2-3 bond C-H) Trace from Spiro Carbon HSQC->HMBC NOESY NOESY/ROESY (Spatial Proximity) HMBC->NOESY If Stereochem Needed HMBC->Final Connectivity Solved NOESY->Final

Figure 1: Decision Matrix for Structural Elucidation of Oxaspiro Amines. The workflow prioritizes NMR but integrates XRD when feasible.

Experimental Protocol: The "Spiro-Anchor" NMR Workflow

This protocol is designed to be self-validating. If the HMBC correlations do not align with the HSQC assignments, the structure is incorrect.

Materials & Setup
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for complex multiplets).

  • Solvent:

    
     (Standard) or 
    
    
    
    (If H-bonding/exchangeable protons are critical).
  • Concentration: 5–10 mg for 1D; 20+ mg for high-quality 2D.

Step-by-Step Methodology
  • 1D Screening (The Triage):

    • Acquire

      
       and 
      
      
      
      spectra.[1][2][3][4]
    • Checkpoint: Identify the quaternary spiro carbon signal in

      
      .
      
      • Guideline: If the spiro carbon is part of an oxetane or ketal, expect shifts >70 ppm. If it is all-carbon (e.g., spiro[3.3]heptane core), expect 30–45 ppm.

  • HSQC (The Map):

    • Run a gradient-selected HSQC (Heteronuclear Single Quantum Coherence).

    • Action: Tag every proton to its attached carbon. Distinguish

      
       (typically 3.5–4.5 ppm 
      
      
      
      , 60–80 ppm
      
      
      ) from
      
      
      (typically 2.2–3.0 ppm
      
      
      , 40–60 ppm
      
      
      ).
  • HMBC (The Connector - CRITICAL STEP):

    • Run a gradient-selected HMBC optimized for 8 Hz coupling (

      
      ).
      
    • Analysis: Focus exclusively on the Spiro Carbon .

    • Validation Logic:

      • Does the Spiro Carbon show a correlation to the protons of the putative adjacent methylene groups?

      • Example: For 1-oxa-6-azaspiro[3.3]heptane , the spiro carbon (C2) should couple to the protons at C3 (methylene) and C7 (methylene).

      • If the correlation is missing or appears on a distal proton, you have the alternative regioisomer.

  • NOESY (The Stereochemistry Check):

    • Required only if the regioisomer has chiral centers or relative stereochemistry (e.g., substituents on the ring).

    • Set mixing time (

      
      ) to 500–800 ms. Look for cross-peaks between the spiro-ring protons and substituents to determine cis/trans relationships.
      

Visualizing the Connectivity Logic

To illustrate the "Spiro-Anchor" concept, the following diagram maps the specific correlations required to confirm a generic oxaspiro scaffold.

HMBC_Logic cluster_RingA Ring A (Oxa) cluster_RingB Ring B (Aza) SpiroC Spiro Carbon (Quaternary Anchor) O_CH2 O-CH2 Protons (Deshielded) SpiroC->O_CH2 Strong 2J Correlation (Defines Ring A Connection) N_CH2 N-CH2 Protons (Shielded) SpiroC->N_CH2 Strong 2J Correlation (Defines Ring B Connection) Distal_CH2 Distal CH2 (No 2-bond Coupling) SpiroC->Distal_CH2 Weak/No Correlation (3J or 4J)

Figure 2: HMBC Correlation Map. Red dashed lines indicate the critical 2-bond couplings required to confirm the spiro-junction connectivity.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Burkhardt, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 7-Oxaspiro[3.5]nonan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Immediate Action Required: 7-Oxaspiro[3.5]nonan-1-amine hydrochloride (CAS: 1632228-23-9 or related isomers) must be treated as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer systems (drain disposal) or municipal trash.

The Golden Rule of Disposal:

Treat this substance as a corrosive, bioactive organic amine. All waste streams containing this compound must be routed for high-temperature incineration through a licensed hazardous waste contractor.

Technical Characterization & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity profile. This section details the causality behind the disposal protocols.

Chemical Identity
  • Compound: 7-Oxaspiro[3.5]nonan-1-amine hydrochloride

  • Class: Spirocyclic primary amine salt.

  • Functional Groups:

    • Spirocyclic Ether: The "7-oxa" designation indicates an ether linkage within the spiro-fused ring system. While generally stable, ethers can form peroxides upon prolonged exposure to air/light (though less likely in spiro-configurations than linear ethers, caution is warranted).

    • Primary Amine Hydrochloride: The -NH2·HCl moiety renders the compound water-soluble and acidic.

Reactivity & Incompatibility Logic

Understanding these interactions prevents accidents during waste consolidation (bulking).

Incompatible ClassReaction Logic (The "Why")Consequence
Strong Oxidizers (e.g., Nitric Acid, Permanganates)Amines are electron-rich; oxidizers strip electrons violently.Exothermic reaction , fire, or evolution of toxic nitrogen oxide gases (

).
Hypochlorites (Bleach)Reaction with primary amines forms chloramines (

).
Explosion hazard and release of toxic chloramine gas.
Strong Bases (e.g., NaOH)Deprotonates the hydrochloride salt, liberating the free amine.Volatilization (foul odor), increased flammability, and potential pressure buildup in closed vessels.
Aldehydes/Ketones Condensation reaction (Schiff base formation).Heat generation and polymerization in waste containers.

Regulatory Waste Classification (RCRA)[1]

In the United States, waste classification is governed by the Resource Conservation and Recovery Act (RCRA).[1][2][3]

  • Listed Waste: This specific spirocyclic amine is likely not on the EPA P-list or U-list (it is a specialized research building block).

  • Characteristic Waste:

    • Solid Form: Usually classified as "Non-Regulated Hazardous Waste" (unless it exhibits specific toxicity, which is often unknown for research chemicals).

    • Aqueous Solution: If the pH is

      
      , it is D002 (Corrosive) .[3]
      
  • European Waste Code (EWC): Typically falls under 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

Operational Decision: Even if technically "non-regulated" by specific list, manage as RCRA Hazardous Waste due to the "Precautionary Principle" applied to bioactive research compounds.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste

Applicable for: Expired shelf stock, spilled solids, or synthesis yield.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "7-Oxaspiro[3.5]nonan-1-amine HCl, Solid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness) before placing it in the satellite accumulation area (SAA).

  • Disposal Path: Lab Pack

    
     High-Temperature Incineration.
    
Scenario B: Aqueous/Solvent Waste Solutions

Applicable for: Reaction mixtures, mother liquors, or HPLC effluent.

  • Segregation:

    • If in Organic Solvent (MeOH, DCM): Segregate into the "Organic Solvents" carboy.

    • If in Water: Segregate into the "Aqueous Waste" carboy. Crucial: Check pH.[3][4][5][6] If pH < 3, add a neutralizer (Sodium Bicarbonate) slowly to bring pH to 5–9 before adding to a general aqueous drum to prevent corrosion of the drum or gas evolution.

  • Compatibility Check: Ensure the waste container does not contain bleach or oxidizers (see Section 2.2).

  • Labeling: List "Trace Organic Amines" on the waste tag.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipettes, gloves, and paper towels.

  • Bagging: Collect in a dedicated "Solid Chemical Debris" bag (usually yellow or clear, depending on facility rules).

  • Sharps: If the debris includes needles or broken glass contaminated with the amine, it must go into a rigid Sharps Container , not a soft bag.

Waste Segregation Workflow (Visualization)

The following logic gate ensures the material ends up in the correct waste stream, minimizing cross-reactivity risks.

WasteSegregation Start Start: 7-Oxaspiro[3.5]nonan-1-amine HCl Waste StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace Residue SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Is the solvent >10% Organic? Liquid->SolventCheck DebrisBin Dry Solid Chemical Waste (Yellow Bag) Debris->DebrisBin OrganicBin Organic Waste Carboy (Halogenated or Non-Hal) SolventCheck->OrganicBin Yes (e.g., DMSO, MeOH) AqueousCheck Is pH < 3? SolventCheck->AqueousCheck No (Water/Buffer) Neutralize Neutralize with NaHCO3 to pH 6-8 AqueousCheck->Neutralize Yes (Acidic) AqueousBin Aqueous Waste Carboy (Toxic/Irritant Tag) AqueousCheck->AqueousBin No Neutralize->AqueousBin

Figure 1: Decision logic for segregating spirocyclic amine waste streams to prevent incompatibility events.

Safety & Emergency Procedures

Personal Protective Equipment (PPE)[7]
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness). Amine salts can permeate latex.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient if pouring liquids.

  • Respiratory: If handling solid powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.

Spill Response
  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE (Goggles, Double Nitrile Gloves, Lab Coat).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or a commercial "Organic/Acid" spill kit.

  • Clean: Wipe the surface with a dilute soap solution, followed by water. Do not use bleach (prevents chloramine formation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • PubChem. (n.d.). Compound Summary: Amine Hydrochlorides (General). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.